molecular formula C10H15N B14083963 N-Methyl-n-propylaniline CAS No. 13395-54-5

N-Methyl-n-propylaniline

Cat. No.: B14083963
CAS No.: 13395-54-5
M. Wt: 149.23 g/mol
InChI Key: JDKNALCOFBJYBR-UHFFFAOYSA-N
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Description

N-Methyl-n-propylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

13395-54-5

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N-methyl-N-propylaniline

InChI

InChI=1S/C10H15N/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

JDKNALCOFBJYBR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Methyl-n-propylaniline, focusing on its chemical properties, synthesis, and spectroscopic data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that "this compound" can refer to several isomers, each with a unique CAS number and distinct properties. This guide will primarily focus on This compound (CAS No. 13395-54-5) , while also providing comparative data for its common isomers, N-methyl-4-propylaniline (CAS No. 36373-76-9) and 2-methyl-N-propylaniline (CAS No. 83627-55-8) .

Core Properties and Isomeric Comparison

This compound and its isomers share the same molecular formula (C₁₀H₁₅N) and molecular weight (149.23 g/mol ). However, the arrangement of the methyl and propyl groups on the aniline (B41778) structure leads to differences in their physical and chemical characteristics.

Table 1: Core Properties of this compound and Its Isomers

PropertyThis compoundN-methyl-4-propylaniline2-methyl-N-propylaniline
CAS Number 13395-54-5[1]36373-76-9[2]83627-55-8[3]
Molecular Formula C₁₀H₁₅N[1]C₁₀H₁₅N[2]C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [1]149.23 g/mol [2]149.23 g/mol [3]
Boiling Point Data not readily availableData not readily availableData not readily available
Melting Point Data not readily availableData not readily availableData not readily available
Density Data not readily availableData not readily availableData not readily available

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in amine chemistry, primarily involving the N-alkylation of aniline.

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is reductive amination. This process involves the reaction of an aniline with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, a two-step approach is generally employed. First, aniline can be propylated via reductive amination with propanal. The resulting N-propylaniline is then methylated in a second reductive amination step using formaldehyde.

G Aniline Aniline N_Propylaniline N-Propylaniline Aniline->N_Propylaniline 1. Propanal Propanal Propanal Propanal->N_Propylaniline N_Methyl_N_Propylaniline This compound N_Propylaniline->N_Methyl_N_Propylaniline 2. Formaldehyde Formaldehyde Formaldehyde Formaldehyde->N_Methyl_N_Propylaniline Reducing_Agent1 Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent1->N_Propylaniline Reducing_Agent2 Reducing Agent (e.g., NaBH₃CN) Reducing_Agent2->N_Methyl_N_Propylaniline

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of N-alkylanilines via Reductive Amination

The following is a general protocol for the N-alkylation of anilines that can be adapted for the synthesis of this compound. This procedure is based on established methods for reductive amination.

Materials:

  • Aniline (or N-propylaniline for the second step)

  • Propanal (for the first step) or Formaldehyde (for the second step)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: To a solution of the starting aniline (1.0 eq) in the chosen solvent (e.g., DCM) is added the aldehyde (1.1-1.5 eq). The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: The reducing agent (1.2-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours (typically 2-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-alkylaniline.

Spectroscopic Data

Table 2: Predicted and Reported Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted/Related Compounds)N-methyl-4-propylaniline2-methyl-N-propylaniline
¹H NMR Aromatic protons (δ ~6.5-7.3 ppm), N-CH₃ (~2.9 ppm), N-CH₂- (~3.1 ppm), -CH₂- (~1.6 ppm), -CH₃ (~0.9 ppm)Aromatic protons, N-CH₃, Ar-CH₂-, -CH₂-, -CH₃Aromatic protons, N-CH₃, N-CH₂-, -CH₂-, Ar-CH₃, -CH₃
¹³C NMR Aromatic carbons (δ ~112-150 ppm), N-CH₃, N-CH₂, -CH₂-, -CH₃Aromatic carbons, N-CH₃, Ar-CH₂-, -CH₂-, -CH₃Aromatic carbons, N-CH₃, N-CH₂, -CH₂-, Ar-CH₃, -CH₃
IR (cm⁻¹) C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2960, C=C (aromatic) ~1500-1600, C-N ~1250-1350Similar characteristic peaksSimilar characteristic peaks
Mass Spec (m/z) Molecular ion [M]⁺ at 149, characteristic fragmentation patternMolecular ion [M]⁺ at 149, different fragmentation patternMolecular ion [M]⁺ at 149, different fragmentation pattern

Note: The predicted NMR and IR data are based on the general chemical shifts and absorption frequencies for similar structures. The mass spectrometry data for all isomers will show a molecular ion peak at m/z 149, but the fragmentation patterns will differ due to the different substitution patterns.

Safety and Handling

N-alkylanilines, as a class of compounds, should be handled with care due to their potential toxicity.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Toxicity: N-methylaniline is known to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may cause damage to organs through prolonged or repeated exposure.[4][5] While specific toxicity data for this compound is limited, it should be treated with similar precautions.

Logical Workflow for Isomer Identification

Given the ambiguity of the name "this compound," a logical workflow is necessary to identify the specific isomer in a research or development setting.

G Start Unknown Sample 'this compound' CAS_Search Search CAS Registry Start->CAS_Search Spectroscopy Acquire Spectroscopic Data (NMR, MS, IR) Start->Spectroscopy If CAS is known CAS_Search->Spectroscopy If CAS is unknown Comparison Compare with Known Isomer Data Spectroscopy->Comparison Identification Isomer Identified Comparison->Identification

Workflow for the identification of this compound isomers.

This guide provides a foundational understanding of this compound and its isomers. Due to the limited availability of specific experimental data for this compound (CAS 13395-54-5), researchers are encouraged to perform thorough analytical characterization of their synthesized materials.

References

physical and chemical properties of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical and Chemical Properties

Detailed experimental data for several key physical properties of N-Methyl-n-propylaniline, such as melting point, boiling point, density, and refractive index, are not consistently reported in publicly accessible chemical databases.[2] However, computational predictions and basic molecular information have been compiled.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C10H15N[1][2]
Molecular Weight 149.236 g/mol [2]
CAS Number 13395-54-5[1]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
Refractive Index Not available[2]
XLogP3 (Computed) 2.9[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 3.2 Ų[1]

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are scarce in the reviewed scientific literature. However, a general synthetic pathway for the creation of tertiary amines of this nature can be proposed. A common method involves the N-alkylation of a secondary amine. In this case, N-methylaniline could be reacted with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the resulting hydrohalic acid.

General Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product NMA N-Methylaniline Reaction N-Alkylation in a suitable solvent (e.g., Acetonitrile) NMA->Reaction PA Propylating Agent (e.g., 1-Bromopropane) PA->Reaction Base Base (e.g., K2CO3) Base->Reaction Filtration Filtration of inorganic salts Reaction->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying of organic phase Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

Information on specific signaling pathways in which this compound is involved is not available in the current body of literature. The primary role of such a compound would likely be as a synthetic intermediate in the development of more complex molecules, such as pharmaceuticals or agrochemicals.

The logical relationship in its synthesis is a multi-step process from starting materials to the final purified product, as illustrated in the workflow diagram above. Each step is crucial for achieving the desired product with high purity.

Analytical Characterization

While specific experimental details are not published, the characterization of this compound would typically involve a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecular structure, showing characteristic shifts for the methyl, propyl, and phenyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of 149.24 g/mol .

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The absence of an N-H stretch would confirm the tertiary amine structure.

  • Chromatography (GC/LC): To assess the purity of the compound.

The following diagram illustrates the logical flow of analytical characterization.

G Analytical Characterization Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation Crude Crude Product Purified Purified Product Crude->Purified Purification NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR Chromatography Chromatography Purified->Chromatography Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Chromatography->Purity

Caption: Logical workflow for the analytical characterization of a synthesized compound.

References

N-Methyl-n-propylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-n-propylaniline

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in drug development.

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of a benzene (B151609) ring bonded to a nitrogen atom, which is further substituted with a methyl group and an n-propyl group.

Quantitative Data Summary

PropertyThis compoundN-Propylaniline
Molecular Formula C₁₀H₁₅NC₉H₁₃N
Molecular Weight 149.23 g/mol [1]135.21 g/mol [3]
CAS Number 13395-54-5[1]622-80-0[3]
Boiling Point Not available221.1 °C at 760 mmHg[3]
Melting Point Not available-6.87 °C (estimate)[3]
Density Not available0.952 g/cm³[3]
Flash Point Not available86.8 °C[3]
Refractive Index Not available1.548[3]

Molecular Visualization

The molecular structure of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification N-methylaniline N-methylaniline Mixing and Heating Mixing and Heating N-methylaniline->Mixing and Heating n-propyl bromide n-propyl bromide n-propyl bromide->Mixing and Heating Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing and Heating Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing and Heating Quenching with water Quenching with water Mixing and Heating->Quenching with water Extraction with ether Extraction with ether Quenching with water->Extraction with ether Washing Washing Extraction with ether->Washing Drying Drying Washing->Drying Solvent removal Solvent removal Drying->Solvent removal Column chromatography or Distillation Column chromatography or Distillation Solvent removal->Column chromatography or Distillation Pure this compound Pure this compound Column chromatography or Distillation->Pure this compound

References

An In-Depth Technical Guide to the Synthesis of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyl-n-propylaniline, a tertiary amine of interest in various chemical and pharmaceutical research domains. The following sections detail established methodologies, including direct alkylation and reductive amination, supported by experimental protocols and quantitative data where available in the scientific literature.

Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for the synthesis of tertiary amines. This method involves the sequential or direct introduction of alkyl groups onto the nitrogen atom of an aniline (B41778) derivative. For the synthesis of this compound, two primary strategies can be employed: the propylation of N-methylaniline or the methylation of N-propylaniline.

N-propylation of N-methylaniline

This pathway involves the reaction of N-methylaniline with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be minimized by careful control of stoichiometric ratios and reaction conditions.

  • Materials:

    • N-methylaniline

    • 1-Bromopropane

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

    • Diethyl ether or Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous DMF or acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

    • If using sodium hydride, stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding anion.

    • Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature. If sodium hydride was used, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Partition the mixture between diethyl ether or ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

N-methylation of N-propylaniline

An alternative direct alkylation approach is the methylation of N-propylaniline using a methylating agent like methyl iodide or dimethyl sulfate. Similar to the propylation of N-methylaniline, this reaction requires a base to proceed to completion.

  • Materials:

    • N-propylaniline

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

    • Anhydrous acetone (B3395972) or acetonitrile

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve N-propylaniline (1.0 equivalent) in anhydrous acetone or acetonitrile.

    • Add potassium carbonate (2.0 equivalents).

    • To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 40-50°C for several hours until the starting material is consumed, as monitored by TLC.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines.[1] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[2] For the synthesis of this compound, two main reductive amination strategies can be envisioned.

Reductive Amination of N-methylaniline with Propionaldehyde (B47417)

This approach involves the reaction of N-methylaniline with propionaldehyde to form an intermediate iminium ion, which is subsequently reduced to this compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[3][4]

  • Materials:

    • N-methylaniline

    • Propionaldehyde (Propanal)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous DCE or DCM, add propionaldehyde (1.2 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired this compound.

Reductive Amination of N-propylaniline with Formaldehyde (B43269) (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines using excess formaldehyde and formic acid.[1][5][6] The formic acid serves as both the reducing agent (hydride source) and an acid catalyst.[7] This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1]

  • Materials:

    • N-propylaniline

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • 1 M Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

    • Dichloromethane (DCM) or Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To N-propylaniline (1.0 equivalent), add formic acid (2.0-3.0 equivalents) followed by an aqueous solution of formaldehyde (2.0-3.0 equivalents).

    • Heat the reaction mixture at 80-100°C for several hours, monitoring for the cessation of carbon dioxide evolution. The reaction progress can also be monitored by TLC or GC-MS.

    • After cooling to room temperature, acidify the mixture with 1 M HCl.

    • Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous phase to a pH greater than 10 with a concentrated NaOH solution, ensuring the mixture remains cool.

    • Extract the product with dichloromethane or diethyl ether.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

    • If necessary, the product can be further purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for analogous N-alkylation and reductive amination reactions found in the literature. It is important to note that specific yields for this compound may vary depending on the exact conditions employed.

Synthesis PathwayStarting MaterialsReagents and ConditionsTypical YieldReference(s)
Direct N-Alkylation N-methylaniline, 1-bromopropaneK₂CO₃, DMF, 60-80°CModerate-Good[8]
Reductive Amination (STAB) N-methylaniline, propionaldehydeNaBH(OAc)₃, DCE, room temperatureGood-Excellent[3][4]
Reductive Amination (Eschweiler-Clarke) N-propylaniline, formaldehyde, formic acidHeat (80-100°C)High-Excellent[1][7]

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

direct_alkylation cluster_propylation N-propylation cluster_methylation N-methylation NMA N-methylaniline Product This compound NMA->Product + Propyl halide + Base NPA N-propylaniline NPA->Product + Methyl halide + Base

Caption: Direct alkylation routes to this compound.

reductive_amination cluster_stab Reductive Amination with STAB cluster_ec Eschweiler-Clarke Reaction NMA N-methylaniline Product This compound NMA->Product + Propionaldehyde + NaBH(OAc)3 NPA N-propylaniline NPA->Product + Formaldehyde + Formic Acid

Caption: Reductive amination pathways to this compound.

References

Spectroscopic Profile of N-Methyl-n-propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-n-propylaniline, a tertiary amine of interest in various fields of chemical research and development. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed analysis based on predicted values and comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in tabular format for clarity and ease of comparison with its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) N-methylaniline (Experimental, ppm) N-propylaniline (Experimental, ppm)
Aromatic Protons (C₆H₅)6.6 - 7.36.71 (d), 6.84 (t), 7.31 (td)[1]6.5 - 7.2
N-CH₂ (Propyl)~3.2-~3.0
CH₂ (Propyl)~1.6-~1.6
CH₃ (Propyl)~0.9-~0.9
N-CH₃ (Methyl)~2.92.91 (s)[1]-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm) N-methylaniline (Experimental, ppm) N-propylaniline (Experimental, ppm)
Aromatic C (C-N)~149149.45[1]~148
Aromatic C (ortho)~112112.50[1]~112
Aromatic C (meta)~129129.28[1]~129
Aromatic C (para)~117117.28[1]~116
N-CH₂ (Propyl)~55-~48
CH₂ (Propyl)~20-~23
CH₃ (Propyl)~11-~11
N-CH₃ (Methyl)~3830.76[1]-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) N-methylaniline (Experimental, cm⁻¹) N-propylaniline (Experimental, cm⁻¹)
C-H stretch (aromatic)3000 - 3100~3050~3050
C-H stretch (aliphatic)2850 - 3000~2900~2950
C=C stretch (aromatic)1500 - 1600~1600, ~1500~1600, ~1500
C-N stretch1250 - 1350~1300~1300

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm⁻¹[2]. This peak would be absent in the spectrum of the tertiary amine, this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for this compound is expected at m/z 149, corresponding to its molecular weight.

Ion Predicted m/z N-methylaniline (m/z) N-propylaniline (m/z)
[M]⁺149107[3]135[4]
[M-CH₃]⁺13492-
[M-C₂H₅]⁺120-106[4]
[C₆H₅NHCH₂]⁺106-106[4]
[C₆H₅NCH₃]⁺106106[3]-
[C₆H₅]⁺7777[3]77

The fragmentation of this compound is expected to involve the loss of alkyl groups attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the propyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.

  • Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified to determine the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like this compound, GC-MS is a common method.

  • Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, leading to the formation of a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of organic compounds.

References

Solubility of N-Methyl-n-propylaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-n-propylaniline is a substituted aniline (B41778) with potential applications in organic synthesis and as an intermediate in the manufacturing of various specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. This includes a detailed, adaptable experimental protocol and a structured table for data presentation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol
Appearance Likely a liquid at room temperature
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available

Note: Specific experimental data for the boiling point, melting point, and density of this compound are not widely reported. These properties are expected to be similar to other substituted anilines of comparable molecular weight.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in scientific literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventMolar Mass ( g/mol )Density (g/mL at 20°C)Polarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)Observations
Alcohols Methanol32.040.7925.1Data to be determinedData to be determined
Ethanol46.070.7894.3Data to be determinedData to be determined
Isopropanol60.100.7863.9Data to be determinedData to be determined
Ketones Acetone58.080.7915.1Data to be determinedData to be determined
Methyl Ethyl Ketone72.110.8054.7Data to be determinedData to be determined
Ethers Diethyl Ether74.120.7132.8Data to be determinedData to be determined
Tetrahydrofuran (THF)72.110.8894.0Data to be determinedData to be determined
Esters Ethyl Acetate88.110.9024.4Data to be determinedData to be determined
Hydrocarbons n-Hexane86.180.6550.1Data to be determinedData to be determined
Toluene92.140.8672.4Data to be determinedData to be determined
Halogenated Dichloromethane84.931.333.1Data to be determinedData to be determined
Chloroform119.381.494.1Data to be determinedData to be determined
Aprotic Polar Acetonitrile41.050.7865.8Data to be determinedData to be determined
Dimethylformamide (DMF)73.090.9446.4Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)78.131.107.2Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.[1] This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Principle

A saturated solution of this compound is prepared in the selected organic solvent at a constant temperature. The concentration of the solute in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a suitable detector (e.g., UV).

Procedure
  • Preparation of a Saturated Solution:

    • In a glass vial, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of an undissolved phase of the solute is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of the solute remains undissolved. For viscous solvents or compounds that are slow to dissolve, longer equilibration times may be necessary.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.

    • Immediately filter the collected aliquot through a chemically compatible syringe filter into a clean, dry vial to remove any suspended micro-droplets of the undissolved amine.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

    • Analyze the diluted sample and the standard solutions using a pre-calibrated GC or HPLC method.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature) prep->equil Agitate sample Sample Collection & Filtration equil->sample Allow to Settle quant Quantification (e.g., GC/HPLC) sample->quant Dilute Aliquot calc Calculation of Solubility quant->calc Determine Concentration result Solubility Data calc->result

Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in various organic solvents is governed by the principle of "like dissolves like." The following diagram illustrates the expected solubility trends based on the polarity of the solvent.

solubility_logic solute This compound (Moderately Polar) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) solute->polar_aprotic Similar Polarity polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solute->polar_protic Similar Polarity + H-Bonding nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar Different Polarity high_sol High Solubility (Miscible or Very Soluble) polar_aprotic->high_sol mod_sol Moderate to High Solubility polar_protic->mod_sol low_sol Low Solubility nonpolar->low_sol

Predicted solubility based on solvent polarity.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the literature, the detailed experimental protocol and structured data table presented herein will enable researchers to generate reliable and comparable solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

An In-depth Technical Guide on the Safety and Handling of N-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical Identification

This section provides the basic identifiers for N-methylaniline.

IdentifierValue
Chemical Name N-methylaniline[2][3]
Synonyms Monomethylaniline, N-methylbenzenamine[2][4]
CAS Number 100-61-8[2][3]
Molecular Formula C₇H₉N[2][3]
Molecular Weight 107.15 g/mol [5]
Structure A methyl group attached to the nitrogen of an aniline (B41778) molecule.

Section 2: Hazard Identification

N-methylaniline is a hazardous substance that poses significant health and environmental risks.

GHS Classification: [2][3]

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 3)

  • Acute Toxicity, Inhalation (Category 3)

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2)

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

  • Combustible Liquid (Category 4)[5]

  • Serious Eye Irritation (Category 2A)[5]

Signal Word: Danger[2]

Hazard Statements: [2][5]

  • H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H373: May cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure.[5]

  • H410: Very toxic to aquatic life with long lasting effects.

  • H227: Combustible liquid.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Statements: [2][5]

  • P260, P261: Do not breathe mist, vapors, or spray.

  • P270, P271: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, and eye/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

  • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures

Immediate medical attention is required in case of exposure.[6] First-aiders should protect themselves from exposure.[5]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediately call a physician.[2][5]
Skin Contact Immediately take off all contaminated clothing.[5] Rinse the skin with plenty of water and soap.[7] A physician should be called immediately.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] If present, remove contact lenses.[5] Continue rinsing and consult an ophthalmologist.[5]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water and give at most two glasses of water to drink.[2][5] Seek immediate medical attention.[5]

Section 4: Fire-Fighting Measures

N-methylaniline is a combustible liquid.[5]

MeasureProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] For small fires, dry chemical, CO2, or water spray is appropriate. For large fires, use alcohol-resistant foam or water spray.[4]
Specific Hazards Vapors may form explosive mixtures with air.[6] Heating can lead to violent rupture of containers. Combustion produces toxic fumes, including carbon monoxide (CO) and nitrogen oxides (NOx).[2]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] Stay in the danger area only with self-contained breathing apparatus.[5]
Further Information Use water spray to cool unopened containers.[2] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[5]

Section 5: Accidental Release Measures

Spills must be handled with caution to prevent personal exposure and environmental contamination.

StepProtocol
Personal Precautions Evacuate the danger area and ensure adequate ventilation.[2][5] Avoid contact with the substance and do not breathe vapors or aerosols.[5] Remove all sources of ignition.[2]
Environmental Precautions Prevent the product from entering drains, surface water, or ground water.[2][5] Inform authorities if seepage into a water course or sewage system occurs.
Containment & Cleanup For minor spills, absorb with inert material like sand, earth, or vermiculite (B1170534) and place in a labeled container for disposal. For major spills, clear the area and move upwind. Contain the spill and collect the recoverable product. After cleanup, decontaminate all protective clothing and equipment.
Emergency Procedures For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions.[4]

Section 6: Handling and Storage

Proper handling and storage are crucial to maintain safety and product integrity.

AspectProtocol
Safe Handling Handle only in a well-ventilated area or under a fume hood.[5] Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Keep away from open flames, hot surfaces, and other ignition sources.[5] Take precautionary measures against static discharge.[5] Wash hands thoroughly after handling.
Storage Conditions Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Store locked up or in an area accessible only to authorized personnel.[5] Keep away from incompatible materials and foodstuff containers. Protect containers from physical damage. The substance may react with carbon dioxide in the air.
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, oxidizers, chloroformates, and halogens.[6]

Section 7: Exposure Controls/Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

ControlSpecification
Engineering Controls Use in a well-ventilated area with local exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation.[6]
Eye/Face Protection Wear chemical safety goggles or a face shield.[2][3] Do not wear contact lenses as they may absorb and concentrate irritants.
Skin Protection Wear appropriate protective gloves (e.g., butyl-rubber with a minimum layer thickness of 0.7 mm) and clothing to prevent skin exposure.[5][6]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] For spills, a chemical protection suit with a self-contained breathing apparatus may be necessary.[7]
Hygiene Measures Launder contaminated clothing separately before reuse. Wash hands and face after working with the substance.[5]

Section 8: Physical and Chemical Properties of N-methylaniline

This table summarizes the key physical and chemical properties of N-methylaniline. Data for N-Methyl-n-propylaniline is largely unavailable.[8]

PropertyValue (N-methylaniline)
Appearance Colorless to brown viscous liquid[9]
Odor Weak, ammonia-like
Melting Point -57 °C
Boiling Point 196 °C
Flash Point 83 °C
Solubility in Water Slightly soluble[9]
Molecular Weight 107.16 g/mol [10]

Section 9: Stability and Reactivity

Understanding the stability and reactivity of N-methylaniline is essential for safe storage and handling.

ConditionDescription
Reactivity Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4]
Chemical Stability Stable under recommended storage conditions.[6][11] Becomes brown on exposure to air.[9]
Possibility of Hazardous Reactions No dangerous reactions are known under normal conditions.[10] Hazardous polymerization does not occur.[6]
Conditions to Avoid Direct sunlight, air contact, moisture, heat, sparks, and open flames.[6][10]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[6]
Hazardous Decomposition Products Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Section 10: Toxicological Information

N-methylaniline is toxic through multiple routes of exposure.

Toxicity MetricValue
Acute Toxicity (Oral) Toxic if swallowed.[2]
Acute Toxicity (Dermal) Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Toxic if inhaled.[2]
Skin Corrosion/Irritation No skin irritation observed in rabbit studies.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (liver, spleen, bone marrow) through prolonged or repeated exposure if swallowed.[5]
Carcinogenicity The carcinogenic activity of N-methylaniline has not been adequately investigated.

Section 11: Ecological Information

This substance is very toxic to aquatic life with long-lasting effects.[2]

Ecological MetricValue
Aquatic Toxicity Very toxic to aquatic life.[2] Also poisonous for fish and plankton in water bodies.
Persistence and Degradability Inherently biodegradable (92% in 28 days).[5]
Bioaccumulative Potential Bioconcentration factor (BCF): 2.6.[5]
PBT and vPvB Assessment This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[2]

Section 12: Disposal Considerations

Waste must be disposed of in accordance with local, regional, and national regulations.

  • Product: Do not dispose of together with household garbage.[12] The product should not be allowed to reach the sewage system.[12] Disposal must be handled by an approved waste disposal plant.[6]

  • Contaminated Packaging: Disposal must be made according to official regulations.[12]

Section 13: Transport Information

N-methylaniline is regulated for transport.

RegulationDetails
UN Number 2294[5]
Proper Shipping Name N-METHYLANILINE[5]
Transport Hazard Class 6.1[5]
Packing Group III[5]
Environmental Hazards Marine Pollutant: Yes[5]

Experimental Protocols

Detailed experimental methodologies for the toxicological and ecological studies cited in safety data sheets are not typically included in these documents. For specific experimental protocols, researchers should consult the primary scientific literature or the guidelines referenced in the safety data sheets, such as those from the Organisation for Economic Co-operation and Development (OECD).

Mandatory Visualization

The following diagram illustrates a logical workflow for handling a chemical spill of a hazardous substance like N-methylaniline.

Spill_Response_Workflow start Chemical Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) start->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate Immediate Danger ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->ppe No Immediate Danger evacuate->ppe control Control the Spill Source (If safe to do so) ppe->control contain Contain the Spill (Use absorbent dikes/pads) control->contain absorb Absorb the Spilled Material (Sand, vermiculite, etc.) contain->absorb cleanup Collect Contaminated Material (Place in sealed, labeled container) absorb->cleanup decontaminate Decontaminate the Area (Wash surfaces) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident (Follow institutional procedures) dispose->report

Caption: Workflow for a chemical spill response.

References

Lack of In-depth Toxicological Data for N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of in-depth toxicological data for N-Methyl-n-propylaniline (CAS No. 13395-54-5). Despite extensive searches, no significant studies detailing its toxicokinetics, acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity were identified. Consequently, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this specific compound is not feasible at this time.

The available information is limited to basic chemical identifiers and physical properties. This lack of data prevents a thorough toxicological assessment as requested.

Alternative In-depth Technical Guide: N-Methylaniline (NMA)

Given the interest in the toxicological profile of N-substituted anilines, we have prepared a comprehensive technical guide on the closely related and well-studied compound, N-Methylaniline (NMA) (CAS No. 100-61-8). It is crucial to note that while NMA shares a similar core structure, the presence of a propyl group in this compound instead of a methyl group can lead to differences in their toxicological profiles. The data presented here for NMA should not be directly extrapolated to this compound.

An In-depth Technical Guide on the Toxicology of N-Methylaniline (NMA)

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the toxicological data for N-Methylaniline.

Acute Toxicity

N-Methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary acute effect of NMA is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[3] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, central nervous system impairment.[3]

Table 1: Acute Toxicity of N-Methylaniline

Route of ExposureSpeciesValueReference
Oral LD50Rat360 mg/kg[4][5]
Inhalation LC50Rat3 mg/l (4h)[1]
Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to NMA may cause damage to organs.[1] Animal studies have indicated that chronic exposure to N-Methylaniline can lead to systemic toxicity, with potential effects on the liver, kidneys, central nervous system, and hematopoietic system.[6]

Concerns regarding the carcinogenicity of NMA have been raised. A comprehensive evaluation by the Bureau for Chemical Substances in Poland under the REACH regulation has led to a proposal for classifying N-Methylaniline as a suspected carcinogen (Carcinogenic Category 2).[7] This is based on data from structurally similar compounds like aniline (B41778) and N,N-dimethylaniline.[7] Animal studies have suggested a link between prolonged exposure and an increased incidence of tumors, particularly bladder cancer.[6]

Genotoxicity

There are conflicting reports on the genotoxicity of N-Methylaniline. While it has been found to be non-mutagenic in some bacterial assays (Ames test), it has shown clastogenic effects (causing chromosomal damage) in mammalian cells in vitro.[8][9] The mutagenic potential has also been a concern, leading to a proposed classification as Mutagenic Category 2 (suspected of causing genetic defects).[7]

Reproductive and Developmental Toxicity

A study on the developmental toxicity of N-methylaniline in pregnant rats found that the substance was toxic to the mothers even at low doses (0.8 mg/kg body weight/day).[10][11] Embryotoxic effects were observed at doses ranging from 4-100 mg/kg body weight/day.[10][11] The No-Observed-Adverse-Effect Level (NOAEL) for the progeny was determined to be 0.8 mg/kg bw/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 4 mg/kg bw/day.[10][11]

Table 2: Developmental Toxicity of N-Methylaniline in Rats

ParameterDoseEffectReference
Maternal Toxicity≥ 0.8 mg/kg/dayLower weight gain, increased organ weight[10]
Embryotoxicity4-100 mg/kg/dayEmbryotoxic effects[10]
Progeny NOAEL0.8 mg/kg/dayNo significant adverse effects on offspring[10][11]
Progeny LOAEL4 mg/kg/dayLowest dose with observed adverse effects on offspring[10][11]
Experimental Protocols

Developmental Toxicity Study in Rats (Summarized Protocol)

  • Test Substance: N-methylaniline (NMA)

  • Vehicle: Corn oil

  • Animal Model: Pregnant Wistar rats

  • Administration: Oral gavage

  • Dosage Groups: 0.8, 4, 20, and 100 mg/kg of body weight per day. A control group received only the vehicle.

  • Dosing Period: From day 5 post-mating (implantation) to day 20 of pregnancy.

  • Observations (Dams): General behavior, body weight, food and water consumption, hematological and biochemical analyses, and pathomorphological changes.

  • Observations (Fetuses): External, visceral, and skeletal examinations for abnormalities.[10][11]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for N-Methylaniline is the induction of methemoglobinemia. This process is thought to involve the metabolic activation of NMA to reactive intermediates that oxidize the ferrous iron (Fe2+) of hemoglobin to ferric iron (Fe3+), rendering it unable to bind and transport oxygen.

Logical Workflow for Methemoglobin Formation

NMA N-Methylaniline (Absorbed) Metabolism Hepatic Metabolism (e.g., N-hydroxylation) NMA->Metabolism Intermediates Reactive Metabolites (e.g., N-phenylhydroxylamine) Metabolism->Intermediates Hemoglobin Hemoglobin (Fe2+) Intermediates->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Cyanosis Clinical Effect: Cyanosis Methemoglobin->Cyanosis Leads to

Figure 1: Simplified workflow of N-Methylaniline induced methemoglobinemia.

The potential carcinogenicity of NMA may be linked to its genotoxic effects. The formation of DNA adducts by reactive metabolites could lead to mutations and initiate carcinogenesis.

Proposed Carcinogenesis Pathway

NMA N-Methylaniline Metabolic_Activation Metabolic Activation (e.g., in Liver) NMA->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts Formation of DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Mutation Somatic Mutations DNA_Adducts->Mutation If not repaired Cancer Initiation of Cancer (e.g., Bladder Cancer) Mutation->Cancer

Figure 2: Proposed logical pathway for the potential carcinogenicity of N-Methylaniline.

References

Commercial Sourcing and Applications of N-Methyl-n-propylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chemical intermediates is paramount to the success of their work. N-Methyl-n-propylaniline, a substituted aniline (B41778) derivative, serves as a versatile building block in various research and development applications. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, synthesis protocols, and analytical methods pertinent to the research-grade use of this compound.

Commercial Availability and Specifications

This compound is available from a number of commercial chemical suppliers specializing in research and laboratory chemicals. Purity levels for research-grade material are typically high, often exceeding 98%. When sourcing this compound, it is crucial to obtain and review the certificate of analysis (CoA) to confirm the purity and identify any potential impurities that might interfere with sensitive experimental work.

Below is a summary of representative commercial suppliers for this compound and related compounds, which may also offer custom synthesis services.

SupplierProduct NameCAS NumberPurity/GradeNotes
SmoleculeN-methyl-4-propylaniline36373-76-9In StockIsomer of this compound
ECHEMIThis compound13395-54-5Not specifiedProvides basic physical properties.
ChemicalBookN-Propylaniline622-80-0VariousRelated starting material.
Alfa Chemistry4-Bromo-5-ethoxy-2-Nitro-n-propylaniline1280786-62-097%A substituted derivative for further synthesis.[1]
BOC Sciences4-iso-Propylaniline-[2,3,5,6-d4]1219804-95-198% atom DDeuterated analog for mechanistic studies.[1]
Frinton Laboratories Inc.4-Propylaniline2696-84-699%Isomeric starting material.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is essential for the handling and use of this compound in a laboratory setting.

PropertyValue
Molecular Formula C₁₀H₁₅N[2][3]
Molecular Weight 149.24 g/mol [3]
CAS Number 13395-54-5
Appearance Colorless to pale yellow liquid (typical for related anilines)
Boiling Point Not explicitly available for this compound, but related compounds have boiling points in the range of 190-220 °C.
Solubility Generally insoluble in water, soluble in organic solvents.

Safety Information: Safety data sheets (SDS) for closely related compounds like N-methylaniline indicate that this class of chemicals can be toxic if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the N-alkylation of anilines. Below are detailed experimental protocols adapted from literature procedures for similar compounds.

Protocol 1: Reductive Amination of Propionaldehyde (B47417) with N-Methylaniline

This protocol describes a common method for forming secondary amines.

Materials:

Procedure:

  • To a solution of N-methylaniline (1.0 eq) in dichloroethane, add propionaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Direct N-Alkylation of Aniline

This two-step protocol involves the initial propylation of aniline followed by methylation.

Step 1: Synthesis of N-Propylaniline

  • In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724).

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Add 1-bromopropane (B46711) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-propylaniline by vacuum distillation or column chromatography.

Step 2: N-Methylation of N-Propylaniline

  • Dissolve the purified N-propylaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base such as sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Quality Control

To ensure the identity and purity of synthesized or purchased this compound, the following analytical methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying potential volatile impurities.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

The expected mass spectrum of this compound would show a molecular ion peak at m/z 149, along with characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for determining the purity of the compound.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for anilines).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in organic synthesis. Their applications span several areas of research:

  • Pharmaceutical Synthesis: Substituted anilines are common scaffolds in medicinal chemistry. The N-methyl-n-propyl substitution can modulate the lipophilicity, metabolic stability, and receptor-binding properties of a lead compound. While specific biological activities for this compound are not widely reported, related trifluoromethylaniline derivatives have shown potential in anticancer and antimicrobial research.[4]

  • Dye and Polymer Chemistry: Aniline derivatives are foundational in the synthesis of a wide range of dyes and polymers.[5][6] The specific substitutions on the nitrogen and the aromatic ring influence the color, stability, and other properties of the resulting materials.

  • Agrochemical Development: Similar to pharmaceuticals, aniline derivatives are used as building blocks for new herbicides, fungicides, and insecticides.

Visualizations

Logical Relationship in Synthesis and Application

G Logical Flow: From Synthesis to Application of this compound cluster_synthesis Synthesis Pathways cluster_application Research Applications Aniline Aniline Direct Alkylation Direct Alkylation Aniline->Direct Alkylation N-Methylaniline N-Methylaniline Reductive Amination Reductive Amination N-Methylaniline->Reductive Amination Propionaldehyde Propionaldehyde Propionaldehyde->Reductive Amination 1-Bromopropane 1-Bromopropane 1-Bromopropane->Direct Alkylation Methyl Iodide Methyl Iodide Methyl Iodide->Direct Alkylation This compound This compound Reductive Amination->this compound Direct Alkylation->this compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Dyes & Polymers Dyes & Polymers This compound->Dyes & Polymers Agrochemicals Agrochemicals This compound->Agrochemicals Material Science Material Science This compound->Material Science

Caption: Logical relationships in the synthesis and application of this compound.

Experimental Workflow for Synthesis and Purification

G General Experimental Workflow for this compound Synthesis Start Start Reaction Setup Reaction Setup (Reactants & Solvent) Start->Reaction Setup Reagent Addition Controlled Addition of Reagents Reaction Setup->Reagent Addition Reaction Monitoring Monitor Progress (TLC/GC-MS) Reagent Addition->Reaction Monitoring Workup Aqueous Workup & Extraction Reaction Monitoring->Workup Reaction Complete Drying & Concentration Drying of Organic Layer & Solvent Removal Workup->Drying & Concentration Purification Purification (Column Chromatography or Distillation) Drying & Concentration->Purification Characterization Characterization (NMR, GC-MS, HPLC) Purification->Characterization Pure Product Pure Product Characterization->Pure Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic aromatic substitution (EAS) reactions of N-Methyl-n-propylaniline. The N-methyl-n-propylamino substituent, a strongly activating and ortho,para-directing group, significantly influences the regioselectivity and reactivity of the aromatic ring. This document details key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of the underlying chemical principles.

Core Concepts: The Directing Effect of the N-Methyl-n-propylamino Group

The N-methyl-n-propylamino group is a potent activating group in electrophilic aromatic substitution. This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The resonance structures show an increased electron density at the ortho and para positions, making these sites the primary targets for electrophilic attack. Consequently, the N-methyl-n-propylamino group is an ortho,para-director. While both positions are activated, the para position is often favored due to reduced steric hindrance compared to the ortho positions, which are closer to the alkylamino substituent.

Caption: Resonance delocalization in this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of aniline (B41778). This can be a multi-step process to ensure selectivity and avoid polyalkylation.

Experimental Protocol: Synthesis of this compound (Adapted from N-methylaniline synthesis)

This protocol is a representative procedure and may require optimization.

Step 1: N-propylation of Aniline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a slight excess of 1-bromopropane.

  • Add a suitable base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Use a solvent like acetonitrile (B52724) or ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting N-propylaniline by distillation.

Step 2: N-methylation of N-propylaniline

  • Dissolve the purified N-propylaniline in a suitable solvent.

  • Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

  • Include a base to neutralize the acid byproduct.

  • Maintain the reaction at a controlled temperature, as methylation is often exothermic.

  • Monitor the reaction by TLC.

  • After the reaction is complete, perform an aqueous workup to remove any remaining reagents and salts.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the final product, this compound, by vacuum distillation.

Nitration

The nitration of N-alkylanilines is highly dependent on the reaction conditions. In the presence of strong acids like a mixture of nitric acid and sulfuric acid, the nitrogen atom of the amino group is protonated. This protonated form, an anilinium ion, is strongly deactivating and a meta-director. This leads to the formation of the meta-nitro product. However, under less acidic conditions, the free amine, which is ortho,para-directing, is the reacting species.

Quantitative Data: Nitration of N,N-Dimethylaniline

As a close analog, the nitration of N,N-dimethylaniline provides insight into the expected product distribution. Under strongly acidic conditions (H₂SO₄/HNO₃), the major product is the meta-isomer due to the formation of the anilinium ion. However, careful control of conditions can favor the para-isomer. One report on the mono-nitration of dimethylaniline indicated a yield of 21.4% for the p-nitro isomer.[1]

ReactionReagentsMajor Product(s)Yield (%)Reference
NitrationH₂SO₄/HNO₃m-nitro and p-nitroMixture[2]
Mono-nitrationH₂SO₄/HNO₃ (controlled)p-nitro21.4[1]
Experimental Protocol: Para-Nitration of N,N-Dimethylaniline (Adapted)

This procedure is adapted from the nitration of dimethylaniline and aims to favor the para-product.

  • To a solution of this compound in a suitable solvent (e.g., acetic anhydride (B1165640) to protect the amino group as an amide), cool the mixture in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and acetic anhydride.

  • Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • If an amide was formed for protection, hydrolyze it using acidic or basic conditions to yield the nitrated this compound.

  • Recrystallize the crude product from a suitable solvent to obtain the purified p-nitro-N-Methyl-n-propylaniline.

Nitration_Workflow Start This compound Protection Protection (optional) (e.g., Acetic Anhydride) Start->Protection Nitration Nitration (HNO3/H2SO4 or other) Start->Nitration Protection->Nitration Quench Quenching (Ice Water) Nitration->Quench Isolation Isolation (Filtration) Quench->Isolation Deprotection Deprotection (if applicable) (Hydrolysis) Isolation->Deprotection Purification Purification (Recrystallization) Isolation->Purification Deprotection->Purification Product Nitrated Product(s) Purification->Product

Caption: General workflow for the nitration of this compound.

Halogenation

Halogenation of N,N-dialkylanilines, such as bromination and chlorination, typically shows a high preference for substitution at the para position due to the strong activating and directing effect of the dialkylamino group.

Quantitative Data: Halogenation of N,N-Dialkylanilines

Studies on the bromination of various N,N-dialkylanilines in chloroform (B151607) have demonstrated the formation of the 4-bromo derivatives as the primary product.[3] A method for the selective para-bromination and ortho-chlorination of N,N-dialkylaniline N-oxides has also been reported, offering a route to different regioisomers.[4]

ReactionSubstrateReagentsMajor ProductYield (%)Reference
BrominationN,N-diethylanilineBr₂ in CHCl₃4-Bromo-N,N-diethylanilineHigh[3]
BrominationN,N-dimethylaniline N-oxideThionyl bromide4-Bromo-N,N-dimethylanilineup to 69[4]
ChlorinationN,N-dimethylaniline N-oxideThionyl chloride2-Chloro-N,N-dimethylanilineup to 69[4]
Experimental Protocol: Para-Bromination of this compound (Adapted)

This protocol is based on the bromination of N,N-dialkylanilines.

  • Dissolve this compound in a suitable solvent, such as chloroform or acetic acid, in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the disappearance of the bromine color.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

  • Neutralize the mixture with a base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield p-bromo-N-Methyl-n-propylaniline.

Sulfonation

The sulfonation of N-alkylanilines can yield a mixture of isomers, and the product distribution is sensitive to the reaction conditions. Initially, at lower temperatures, the kinetically favored product is often the N-sulfonated product (a sulfamic acid derivative). Upon heating, this can rearrange to the thermodynamically more stable ring-sulfonated products, primarily the para-isomer.

Experimental Considerations

Direct sulfonation with concentrated sulfuric acid or oleum (B3057394) can lead to complex mixtures and potential oxidation. A common strategy involves the "baking" process, where the aniline salt of sulfuric acid is heated to induce rearrangement to the p-aminobenzenesulfonic acid.

Experimental Protocol: Sulfonation of this compound (General Approach)
  • In a flask, carefully add this compound to an equimolar amount of concentrated sulfuric acid with cooling. This will form the anilinium hydrogen sulfate salt.

  • Heat the resulting salt to a high temperature (typically 180-200°C) for several hours (the "baking" process).

  • Monitor the reaction for the formation of the p-sulfonated product.

  • After cooling, dissolve the reaction mass in water.

  • Neutralize the solution with a base, such as calcium carbonate or sodium carbonate, to precipitate the sulfonated product as a salt or zwitterion.

  • Filter and purify the product by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not straightforward for strongly activated aromatic rings like N,N-dialkylanilines. The nitrogen atom's lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction. This complex formation essentially converts the activating amino group into a deactivating ammonium-like group.

Challenges and Alternative Approaches

Due to the catalyst complexation issue, standard Friedel-Crafts conditions often fail or give very low yields with N,N-dialkylanilines.[5] Research has explored alternative catalysts and reaction conditions to overcome this limitation. For Friedel-Crafts alkylation, some success has been achieved using less Lewis-acidic catalysts or by performing the reaction under specific conditions. For Friedel-Crafts acylation, the challenges are even more pronounced.

Given these difficulties, there is a lack of reliable, high-yielding, general protocols for the Friedel-Crafts reactions of this compound. Alternative synthetic routes to the desired alkylated or acylated products are often preferred.

FC_Problem Aniline This compound (Lewis Base) Complex Lewis Acid-Base Complex (Deactivated Ring) Aniline->Complex LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Complex NoReaction Friedel-Crafts Reaction Inhibited Complex->NoReaction

Caption: Inhibition of Friedel-Crafts reactions by catalyst complexation.

Conclusion

This compound is a highly reactive substrate in electrophilic aromatic substitution, with a strong preference for substitution at the ortho and para positions. While nitration and halogenation can be achieved with reasonable selectivity under appropriate conditions, sulfonation requires careful control to favor ring substitution, and Friedel-Crafts reactions are often problematic due to catalyst deactivation. The experimental protocols provided for analogous compounds serve as a valuable starting point for the development of specific procedures for this compound. Further research is warranted to establish precise quantitative data and optimized protocols for the full range of electrophilic aromatic substitution reactions on this compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of N-Methyl-n-propylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-n-propylaniline is a secondary aromatic amine that serves as a valuable intermediate and building block in various organic syntheses. Its chemical structure, featuring both N-methyl and N-propyl substituents on an aniline (B41778) core, imparts unique reactivity and properties that are leveraged in the synthesis of dyes, agrochemicals, and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the synthesis and key applications of this compound.

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry, primarily involving the sequential alkylation of aniline or reductive amination pathways.

Method 1: Two-Step N-Alkylation of Aniline

This method involves the initial propylation of aniline to form N-propylaniline, followed by methylation.

Step 1: Synthesis of N-Propylaniline via Catalytic N-Alkylation

A reliable method for the synthesis of N-propylaniline is the catalytic N-alkylation of aniline with 1-propanol (B7761284).

Experimental Protocol:

  • Reaction Setup: A mixture of aniline (1.0 mol), 1-propanol (3.0 mol), and a sulfuric acid catalyst (0.305 mol) is prepared in a high-pressure autoclave.

  • Reaction Conditions: The autoclave is sealed and heated to 245°C with stirring. The pressure is maintained at approximately 600 lb/in². The reaction is allowed to proceed for 2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium carbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield N-propylaniline. A conversion of aniline to N-propylaniline of approximately 47.75% can be achieved under these conditions.[1]

Step 2: Methylation of N-Propylaniline

The resulting N-propylaniline is then methylated to yield the final product, this compound.

Experimental Protocol:

  • Reagent Preparation: N-propylaniline (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A base, for instance, potassium carbonate (1.5 eq), is added to the solution.

  • Reaction: Methyl iodide (1.2 eq) is added dropwise to the stirred mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound is purified by column chromatography on silica (B1680970) gel.

Method 2: Reductive Amination

Reductive amination offers an alternative route, which can be performed in a one-pot fashion. This involves the reaction of aniline with propionaldehyde (B47417) to form an imine, which is then reduced and subsequently methylated.

Experimental Protocol:

  • Imine Formation: Aniline (1.0 eq) and propionaldehyde (1.1 eq) are dissolved in a suitable solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction to N-Propylaniline: A reducing agent, such as sodium borohydride (B1222165) (1.5 eq), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced to N-propylaniline, as monitored by TLC.

  • In-situ Methylation: The reaction mixture is cooled again, and a methylating agent like dimethyl sulfate (1.2 eq) is added, along with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acid formed.

  • Work-up and Purification: The work-up and purification procedure is similar to that described in Method 1, involving extraction and chromatographic purification to isolate this compound.

Synthesis MethodKey ReagentsTypical ConditionsReported Yield (for key steps)
Two-Step Alkylation Aniline, 1-Propanol, H₂SO₄, Methyl Iodide, K₂CO₃Step 1: 245°C, 600 lb/in², 2h; Step 2: Reflux~48% for N-propylaniline[1]
Reductive Amination Aniline, Propionaldehyde, NaBH₄, Methylating AgentOne-pot, sequential addition at 0°C to RTVaries depending on specific conditions

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.

Intermediate in Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants. This compound can serve as a coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of a primary aromatic amine followed by coupling with this compound.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

  • Diazotization: A primary aromatic amine (e.g., p-nitroaniline, 1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (B80452) (1.0 eq) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Azo Coupling: In a separate flask, this compound (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid) and cooled to 0-5°C. The freshly prepared diazonium salt solution is then added slowly to the this compound solution with vigorous stirring. The reaction mixture is kept in the ice bath for a period of time to allow for complete coupling, which is often indicated by the formation of a colored precipitate.

  • Isolation of the Dye: The precipitated azo dye is collected by filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt NaNO₂, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye This compound This compound This compound->Azo Dye

General workflow for the synthesis of an azo dye.
Precursor in Pharmaceutical and Agrochemical Synthesis

The N-alkylaniline scaffold is present in numerous biologically active molecules. This compound can be utilized as a starting material for the synthesis of more complex structures in drug discovery and agrochemical development. Its utility often lies in its nucleophilic character and its ability to undergo further functionalization on the aromatic ring.

One key reaction where N-alkylanilines are employed is in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with an aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction Conditions: A dry, degassed solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is heated to a specified temperature (typically 80-110°C) with stirring. The reaction progress is monitored by GC-MS or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired triarylamine derivative.

Buchwald_Hartwig_Amination Aryl Halide Aryl Halide Product Product Aryl Halide->Product C-N Coupling This compound This compound This compound->Product Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Product Base Base Base->Product

Key components in a Buchwald-Hartwig amination reaction.

Spectroscopic Data

The structural confirmation of synthesized this compound is typically achieved through standard spectroscopic techniques.

Spectroscopic DataExpected Features
¹H NMR Signals corresponding to the aromatic protons, a singlet for the N-methyl group, and multiplets for the n-propyl group (triplet for the terminal methyl, sextet for the methylene (B1212753) adjacent to the nitrogen, and a triplet for the other methylene group).
¹³C NMR Resonances for the aromatic carbons, the N-methyl carbon, and the three distinct carbons of the n-propyl group.
IR Spectroscopy Characteristic absorptions for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₅N, MW: 149.23 g/mol ).

These application notes and protocols provide a foundational guide for the synthesis and utilization of this compound in organic synthesis. Researchers are encouraged to adapt and optimize these procedures based on their specific substrates and laboratory conditions.

References

Application Notes and Protocols: N-Methyl-n-propylaniline as an Intermediate for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

As a case study, we will focus on the synthesis and activity of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, a water-soluble salt of an N-alkylaniline derivative that has shown promise as a cytotoxic and antimitotic agent through the inhibition of tubulin polymerization.[1]

Data Presentation

Table 1: Synthesis of N-Alkylanilines - General Reaction Parameters
ParameterValue/RangeReference
Reactants Aniline (B41778) derivative, Alkylating agent (e.g., alcohol, halide)General Knowledge
Catalyst Acid catalysts (H₂SO₄, HCl), Metal catalysts (Ni-containing)General Knowledge
Temperature 140 - 245 °C[2]
Pressure Atmospheric to 600 lb/in²General Knowledge
Reaction Time 2 - 16 hours[2]
Yield 40 - 86%[2]
Table 2: Biological Activity of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride[1]
ParameterValue
Target Tubulin Polymerization
Mechanism of Action Inhibition of tubulin assembly
IC₅₀ (Tubulin Polymerization Inhibition) 3.5 µM
Therapeutic Potential Cytotoxic and Antimitotic Agent

Experimental Protocols

Protocol 1: General Synthesis of N-Alkylanilines via Reductive Amination

This protocol describes a general method for the synthesis of N-alkylanilines, which can be adapted for the synthesis of N-Methyl-n-propylaniline and its derivatives.

Materials:

  • Aniline or substituted aniline

  • Aldehyde or ketone (e.g., propanal for N-propylaniline)

  • Reducing agent (e.g., Sodium borohydride (B1222165), Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Glacial acetic acid (if using sodium triacetoxyborohydride)

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of the aniline (1.0 eq) in the chosen solvent, add the aldehyde or ketone (1.1 eq).

  • If using sodium triacetoxyborohydride, add glacial acetic acid (1.5 eq).

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylaniline.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum.

Protocol 2: Synthesis of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride[1]

Materials:

Procedure:

  • A solution of 4-methylaniline (1 eq) and 3,4,5-trimethoxybenzaldehyde (1 eq) in methanol is stirred at room temperature.

  • Sodium borohydride (1.5 eq) is added portion-wise to the solution.

  • The reaction mixture is stirred for 4 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

  • The purified N-(3,4,5-trimethoxybenzyl)-4-methylaniline is dissolved in ethanol, and an ethanolic solution of HCl is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration and dried.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay[3]

This assay is used to determine the inhibitory effect of compounds on the polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (e.g., 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the tubulin solution into a pre-warmed 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • The IC₅₀ value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[3]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_intermediate Intermediate Product cluster_final_product Final Pharmaceutical Intermediate Aniline_Derivative Aniline Derivative Reaction Reductive Amination Aniline_Derivative->Reaction Alkylating_Agent Alkylating Agent (e.g., Propanal) Alkylating_Agent->Reaction N_Alkylaniline N-Alkylaniline (e.g., N-Propylaniline) Reaction->N_Alkylaniline Purification Pharmaceutical_Intermediate Pharmaceutical Intermediate N_Alkylaniline->Pharmaceutical_Intermediate Further Functionalization Signaling_Pathway Drug N-Alkylaniline Derivative (e.g., Benzylaniline) Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Drug->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application of N-Methyl-n-propylaniline in Dye Manufacturing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

N-Methyl-n-propylaniline is a tertiary aromatic amine that holds significant potential as a coupling component in the synthesis of novel azo dyes. Its molecular structure, featuring both a methyl and a propyl group on the nitrogen atom, influences the electronic and steric properties of the aniline (B41778) ring, which can be leveraged to create dyes with unique shades and improved fastness properties. In the synthesis of azo dyes, this compound acts as an electron-rich nucleophile that reacts with a diazonium salt in an electrophilic aromatic substitution reaction to form the characteristic azo chromophore (-N=N-).

The presence of the N-alkyl groups enhances the electron-donating nature of the amino group, thereby activating the aromatic ring for electrophilic attack, primarily at the para position. This reactivity allows for the formation of intensely colored compounds. The specific combination of the methyl and propyl substituents can also impact the solubility of the resulting dye in various media and its affinity for different types of fibers. This makes this compound a versatile intermediate for producing a range of dyes, potentially including disperse dyes for synthetic fibers like polyester (B1180765) and cationic dyes.

The general process for utilizing this compound in dye synthesis follows the well-established two-step diazotization-coupling reaction.[1] The first step involves the conversion of a primary aromatic amine into a diazonium salt. This is followed by the coupling of the diazonium salt with this compound to yield the final azo dye. The properties of the resulting dye, such as its color, lightfastness, and wash fastness, are determined by the chemical structures of both the diazo component and the coupling component, in this case, this compound.

Hypothetical Azo Dye Synthesis: Synthesis of 4-((4-nitrophenyl)diazenyl)-N-methyl-N-propylaniline

This protocol describes a representative synthesis of a hypothetical disperse dye, 4-((4-nitrophenyl)diazenyl)-N-methyl-N-propylaniline, using p-nitroaniline as the diazo component and this compound as the coupling component.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-((4-nitrophenyl)diazenyl)-N-methyl-N-propylaniline.

ParameterValue
Reactants
p-Nitroaniline1.38 g (10 mmol)
Sodium Nitrite (B80452)0.76 g (11 mmol)
Concentrated HCl3.0 mL
This compound1.49 g (10 mmol)
Reaction Conditions
Diazotization Temperature0 - 5 °C
Coupling Temperature0 - 5 °C
Reaction Time2 hours
Product Characteristics
Theoretical Yield2.84 g
Actual Yield2.47 g
Percent Yield87%
ColorDeep Red
Melting Point152 - 155 °C
λmax (in Ethanol)510 nm

Experimental Protocols

Materials and Equipment
  • p-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound

  • Sodium Acetate (B1210297)

  • Ethanol (B145695)

  • Distilled Water

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer Flask (250 mL)

  • Stirring Rod

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Melting Point Apparatus

  • UV-Vis Spectrophotometer

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated hydrochloric acid and p-nitroaniline in a well-ventilated fume hood.

  • Diazonium salts are unstable and potentially explosive when dry; they should be kept in solution and used immediately after preparation.[1]

  • This compound is toxic and can be absorbed through the skin; handle with care.

Protocol 1: Diazotization of p-Nitroaniline
  • In a 100 mL beaker, dissolve 1.38 g (10 mmol) of p-nitroaniline in 3.0 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously.

  • After the addition is complete, continue stirring for 15 minutes in the ice bath. The resulting solution contains the p-nitrobenzenediazonium chloride.

Protocol 2: Azo Coupling with this compound
  • In a 250 mL beaker, dissolve 1.49 g (10 mmol) of this compound in 10 mL of 50% aqueous ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.

  • A deep red precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Add a saturated solution of sodium acetate dropwise until the mixture is neutral to litmus (B1172312) paper.

  • Continue stirring for another 30 minutes to ensure complete coupling.

Protocol 3: Isolation and Purification of the Dye
  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a minimal amount of hot ethanol to purify it.

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Determine the melting point and obtain the UV-Vis spectrum of the purified dye.

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling pNitroaniline p-Nitroaniline DiazoniumSalt p-Nitrobenzenediazonium Chloride pNitroaniline->DiazoniumSalt 0-5 °C NaNO2 NaNO2, HCl NaNO2->DiazoniumSalt AzoDye 4-((4-nitrophenyl)diazenyl)- This compound DiazoniumSalt->AzoDye 0-5 °C NMPA This compound NMPA->AzoDye

Caption: Chemical synthesis pathway for the azo dye.

Experimental_Workflow start Start diazotization Diazotization of p-Nitroaniline start->diazotization coupling Azo Coupling with This compound diazotization->coupling isolation Isolation of Crude Dye (Vacuum Filtration) coupling->isolation purification Purification by Recrystallization isolation->purification characterization Characterization (MP, UV-Vis) purification->characterization end End characterization->end

Caption: Overall experimental workflow for dye synthesis.

References

electropolymerization of N-substituted anilines like N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Electropolymerization of N-Methyl-n-propylaniline

Introduction

N-substituted anilines are a significant class of monomers used in the synthesis of conducting polymers. Their electropolymerization yields polymer films with unique electrochemical and physical properties, which differ from those of unsubstituted polyaniline. The substitution on the nitrogen atom, such as with methyl and propyl groups in this compound, influences the polymer's solubility, redox behavior, and morphology. These materials are of interest to researchers in materials science, electrochemistry, and sensor technology. Potential applications for the resulting polymer, poly(this compound), include anti-corrosion coatings, electrochromic devices, sensors, and as components in rechargeable batteries.

Principle of Electropolymerization

Electropolymerization is a process where a monomer in solution is polymerized onto an electrode surface through an electrochemical reaction. For N-substituted anilines, this is typically achieved through oxidative polymerization using techniques like cyclic voltammetry (CV) or potentiostatic methods. During CV, the potential applied to the working electrode is scanned between a lower and an upper limit. As the potential increases, the this compound monomer is oxidized to form radical cations. These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to the growth of a polymer film on the electrode surface. The electrochemical and physical properties of the resulting film can be controlled by modulating the electropolymerization parameters such as the potential range, scan rate, monomer concentration, and the composition of the electrolyte solution.

Key Applications

  • Corrosion Protection: Films of poly(N-substituted anilines) can form a protective barrier on metal surfaces, inhibiting corrosion.

  • Sensors: The conductivity of the polymer film can be modulated by exposure to certain analytes, forming the basis for chemical sensors.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction makes it suitable for applications in smart windows and displays.

  • Energy Storage: These materials can be used as active components in the cathodes of rechargeable batteries.[1]

Experimental Protocols

Protocol 1: Electropolymerization of this compound via Cyclic Voltammetry

This protocol describes the deposition of a poly(this compound) film onto a platinum electrode using cyclic voltammetry.

Materials and Equipment:

  • Monomer: this compound (C₁₀H₁₅N)

  • Electrolyte Solution: 1.0 M Hydrochloric acid (HCl) or 1.0 M Tetrafluoroboric acid (HBF₄)[2]

  • Solvent: Acetonitrile or a mixture of aqueous and organic solvents[3]

  • Working Electrode: Platinum (Pt) disc electrode[2]

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Electrochemical Cell: A standard three-electrode glass cell

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry

Procedure:

  • Electrode Preparation:

    • Polish the platinum working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol (B145695) for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Polymerization Solution:

    • Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., acetonitrile).

    • Add the supporting electrolyte to the solution to a final concentration of 1.0 M (e.g., 1.0 M HCl or 1.0 M HBF₄). Ensure the electrolyte is fully dissolved. For example, to prepare 100 mL of solution, dissolve the appropriate amount of electrolyte in the solvent and then add 1.49 g of this compound.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, the counter electrode, and the reference electrode.

    • Fill the cell with the polymerization solution.

    • Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution throughout the experiment.

  • Electropolymerization using Cyclic Voltammetry:

    • Connect the electrodes to the potentiostat.

    • Set the potential range for the cyclic voltammetry. A typical range for N-substituted anilines is from -0.2 V to +1.0 V versus SCE.[2]

    • Set the scan rate to 50 mV/s.[2][4][5]

    • Initiate the cyclic voltammetry for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by an increase in the peak currents with each successive cycle.

    • The thickness of the polymer film can be controlled by the number of cycles.[2]

  • Post-Polymerization Treatment:

    • After the desired number of cycles, stop the experiment.

    • Carefully remove the working electrode from the cell.

    • Gently rinse the electrode with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte from the surface of the film.

    • Dry the polymer-coated electrode in a desiccator or under a gentle stream of nitrogen.

Protocol 2: Electrochemical Characterization of the Poly(this compound) Film

This protocol outlines the characterization of the deposited polymer film in a monomer-free electrolyte solution to study its redox properties.

Materials and Equipment:

  • Poly(this compound) coated working electrode (from Protocol 1)

  • Monomer-free Electrolyte Solution: 1.0 M HCl or 1.0 M HBF₄ in the same solvent used for polymerization.

  • The same electrochemical cell setup and potentiostat as in Protocol 1.

Procedure:

  • Cell Setup:

    • Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode.

    • Fill the cell with the monomer-free electrolyte solution.

    • Purge the solution with nitrogen gas for 15 minutes and maintain a nitrogen atmosphere.

  • Cyclic Voltammetry Analysis:

    • Perform cyclic voltammetry over the same potential range used for polymerization (e.g., -0.2 V to +1.0 V vs. SCE).

    • Vary the scan rate (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the electrochemical behavior of the polymer film.

    • The resulting voltammograms will show the characteristic oxidation and reduction peaks of the poly(this compound) film. The relationship between peak current and scan rate can provide information about the charge transfer kinetics.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the electropolymerization of N-substituted anilines, which can be used as a starting point for this compound.

ParameterValueReference
Monomer N-Methylaniline[2]
Monomer Concentration 0.1 M[2][4][5]
Supporting Electrolyte 1.0 M HBF₄[2]
Solvent Acetonitrile / Aqueous mixtures[3][6]
Working Electrode Platinum (Pt)[2][7]
Potential Range (vs. SCE) -0.2 V to +0.85 V[2]
Scan Rate 50 mV/s[2][4][5]
Number of Cycles 25 - 75[2]

Visualizations

Experimental Workflow for Electropolymerization and Characterization

Electropolymerization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_char Characterization prep_electrode Electrode Preparation cell_setup Electrochemical Cell Setup prep_electrode->cell_setup prep_solution Solution Preparation prep_solution->cell_setup polymerization Cyclic Voltammetry (Electropolymerization) cell_setup->polymerization post_treatment Post-Polymerization Treatment polymerization->post_treatment char_setup Cell Setup with Monomer-Free Electrolyte post_treatment->char_setup char_cv Cyclic Voltammetry Analysis char_setup->char_cv

Caption: Workflow for the electropolymerization and characterization of this compound.

Logical Relationship of Electropolymerization Steps

Electropolymerization_Mechanism monomer Monomer (this compound) oxidation Oxidation at Electrode monomer->oxidation radical Radical Cation Formation oxidation->radical coupling Radical Coupling (Dimerization/Oligomerization) radical->coupling radical->coupling oligomer Soluble Oligomers coupling->oligomer oligomer->coupling further coupling deposition Deposition on Electrode oligomer->deposition film Polymer Film Growth deposition->film

Caption: Key steps in the electropolymerization of this compound.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-n-propylaniline is an N-substituted aniline (B41778) derivative with potential applications in the synthesis of functionalized polymers. As a derivative of polyaniline (PANI), one of the most studied conducting polymers, polymers synthesized from this compound are expected to exhibit unique properties. The substitution on the nitrogen atom can enhance solubility in organic solvents, a common limitation of the parent PANI.[1] This improved processability opens avenues for its use in various applications, including coatings, sensors, and potentially in drug delivery systems where solubility and functionalization are critical.

These application notes provide a comprehensive overview of the synthesis of functionalized polymers using this compound as a monomer. Due to the limited availability of literature specifically on the polymerization of this compound, the protocols provided are based on established methods for the polymerization of analogous N-alkylanilines. Researchers should consider these protocols as a starting point and may need to optimize the reaction conditions for this specific monomer.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for designing a successful polymerization strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
Appearance Colorless to slightly yellow viscous liquid[3]
Solubility Insoluble in water; soluble in most organic solvents[3]

Chemical Polymerization Protocol

Chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. This protocol is adapted from general procedures for N-alkylanilines.

Materials:

  • This compound (monomer)

  • Ammonium (B1175870) persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and reaction medium)

  • Methanol (B129727) (for washing)

  • Ammonia (B1221849) solution (for de-doping, optional)

  • Distilled water

  • Inert solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF)) for solubility tests

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound in 1 M HCl. A typical monomer concentration is in the range of 0.1 to 0.5 M. Stir the solution at a low temperature (0-5 °C) using a magnetic stirrer in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to achieve a desired molar ratio of oxidant to monomer (typically ranging from 0.5:1 to 1.25:1). Pre-cool the solution in an ice bath.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring the mixture for 2 to 24 hours at 0-5 °C.

  • Polymer Isolation: After the reaction is complete, the polymer precipitate is collected by filtration.

  • Washing: Wash the precipitate with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours. The resulting polymer will be in its doped, conductive state (emeraldine salt).

  • (Optional) De-doping: To obtain the non-conductive emeraldine (B8112657) base form, the polymer can be de-doped by stirring it in a 0.1 M ammonia solution for several hours. The color of the polymer will change. The de-doped polymer is then filtered, washed with distilled water until the filtrate is neutral, and dried.

Electrochemical Polymerization Protocol

Electrochemical polymerization allows for the direct deposition of a polymer film onto an electrode surface, offering good control over film thickness and morphology.

Materials and Equipment:

  • This compound (monomer)

  • Supporting electrolyte (e.g., 1.0 M HClO₄)

  • Solvent (e.g., acetonitrile, or a mixture of water and an organic solvent)

  • Three-electrode electrochemical cell (working electrode: e.g., glassy carbon, ITO-coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution containing the this compound monomer (typically 0.1 M) and the supporting electrolyte (e.g., 1.0 M HClO₄) in the chosen solvent.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is polished and clean before use.

  • Electropolymerization: The polymerization can be carried out using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.

    • Cyclic Voltammetry: Scan the potential within a range where the monomer is oxidized (e.g., from -0.2 V to 1.2 V vs. Ag/AgCl) for a number of cycles. The polymer film will gradually deposit on the working electrode, as evidenced by the increase in the redox peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidation occurs for a specified duration to grow the polymer film.

  • Film Characterization: After polymerization, the polymer-coated electrode should be rinsed with the blank electrolyte solution to remove any unreacted monomer. The electrochemical properties of the film can then be characterized in a fresh, monomer-free electrolyte solution.

Characterization of the Synthesized Polymer

The structure, morphology, and properties of the synthesized poly(this compound) can be characterized using various techniques:

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.

    • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Electrochemical Analysis:

    • Cyclic Voltammetry (CV): To investigate the electrochemical activity and redox behavior of the polymer.

  • Conductivity Measurement:

    • Four-point probe method: To measure the electrical conductivity of the polymer films or pellets.

Expected Influence of the N-propyl Group

The presence of the n-propyl group on the nitrogen atom, as compared to a methyl group in poly(N-methylaniline), is expected to influence the polymer's properties in the following ways:

  • Increased Solubility: The bulkier propyl group should further enhance the solubility of the polymer in organic solvents by increasing the steric hindrance between polymer chains, thereby weakening interchain interactions.

  • Decreased Conductivity: The steric hindrance from the propyl group may also lead to a decrease in the planarity of the polymer backbone, which can reduce the extent of π-conjugation and consequently lower the electrical conductivity.[4]

  • Modified Morphology: The nature of the N-substituent can influence the self-assembly and packing of the polymer chains, leading to different morphologies.

Visualizing the Synthesis and Polymer Structure

Synthesis Workflow

General Workflow for Chemical Polymerization of this compound Monomer This compound in 1M HCl Mixing Slow, Dropwise Addition at 0-5 °C Monomer->Mixing Oxidant Ammonium Persulfate in 1M HCl Oxidant->Mixing Polymerization Polymerization (2-24 hours) Mixing->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with 1M HCl and Methanol Filtration->Washing Drying Vacuum Drying at 60 °C Washing->Drying Product Poly(this compound) (Emeraldine Salt) Drying->Product

Caption: Workflow for the chemical synthesis of poly(this compound).

Proposed Polymer Structure

Caption: Idealized structure of the poly(this compound) repeating unit.

Conclusion

The synthesis of functionalized polymers from this compound presents an interesting area of research for developing novel materials with tailored properties. The enhanced solubility imparted by the N-alkyl substituent makes these polymers promising candidates for applications where solution processability is key. The provided protocols, based on established methods for similar monomers, offer a solid foundation for researchers to begin their investigations into the synthesis and characterization of poly(this compound) and to explore its potential in various scientific and technological fields, including drug development. Further optimization and characterization will be crucial to fully elucidate the structure-property relationships of this specific polymer.

References

Application Notes and Protocols for the Analytical Detection of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of N-Methyl-n-propylaniline. Due to the limited availability of specific validated methods for this compound, this document presents robust protocols for closely related N-alkylanilines, which can be adapted and validated for the target analyte. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely used for the analysis of aniline (B41778) derivatives.

Introduction

This compound is an N-alkylaniline of interest in various fields, including chemical synthesis and potentially as an impurity in pharmaceutical products. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure product quality, safety, and for research purposes. The methods outlined below provide a strong foundation for developing and validating in-house analytical procedures for this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. This data is illustrative and based on the analysis of similar N-alkylanilines. Method validation with this compound standards is required to establish specific performance characteristics.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL3 - 30 ng/mL
**Linearity (R²) **> 0.995> 0.995
Recovery 90 - 105%92 - 103%
Precision (RSD) < 10%< 8%

Note: This data is for illustrative purposes and should be confirmed through internal validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile organic compounds like this compound.

a. Sample Preparation (Liquid Samples)

  • Dilution: Dilute the sample in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to an expected concentration within the calibration range.

  • Internal Standard: Add an appropriate internal standard (e.g., d5-aniline or a structurally similar compound not present in the sample) to all samples, calibration standards, and quality controls.

  • Vortex: Mix thoroughly.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for this compound would need to be determined from its mass spectrum (expected molecular ion at m/z 149).

c. Calibration

Prepare a series of calibration standards of this compound in the same solvent as the samples, bracketing the expected sample concentration range. Analyze the standards under the same GC-MS conditions and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including aniline derivatives.

a. Sample Preparation

  • Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Internal Standard: Add a suitable internal standard if required for the specific application.

  • Vortex: Mix thoroughly.

  • Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aniline derivatives).

c. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards using the same HPLC method and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Obtain Sample Dilute Dilute in Solvent Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter Add_IS->Filter GCMS GC-MS Analysis Filter->GCMS GC-MS Path HPLC HPLC-UV Analysis Filter->HPLC HPLC Path Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

For the analytical detection of a small molecule like this compound, a signaling pathway diagram is not applicable as it does not involve biological signaling cascades. The logical relationship in this context is the analytical workflow itself, as depicted in the diagram above. The workflow follows a logical progression from sample receipt to the final analytical result.

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide a solid starting point for the sensitive and accurate detection of this compound. Researchers, scientists, and drug development professionals should adapt and validate these protocols for their specific sample matrices and regulatory requirements. Proper method validation will ensure the reliability and reproducibility of the analytical results.

Application Notes and Protocols for GC-MS Analysis of N-Methyl-n-propylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of N-Methyl-n-propylaniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

Introduction

This compound is an aromatic amine of interest in various fields, including chemical synthesis and potentially as an impurity or metabolite in drug development. Its derivatives, featuring modifications on the aromatic ring or alkyl chains, may also be of significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds. This document outlines the principles and provides a practical guide for the GC-MS analysis of this compound and its analogs.

Principle of GC-MS Analysis

Gas chromatography separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification. For quantitative analysis, the instrument response is calibrated against known concentrations of a standard.

Applications
  • Quality Control: Monitoring the purity of this compound and detecting related impurities in chemical manufacturing processes.

  • Pharmacokinetic Studies: Potentially tracking the metabolism of drug candidates that contain the this compound moiety.

  • Environmental Monitoring: Detecting and quantifying the presence of these compounds as potential environmental contaminants.

  • Forensic Analysis: Identifying this compound and its derivatives in forensic samples.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound and two of its potential derivatives. Please note that specific retention times and detection limits are highly dependent on the instrument, column, and method parameters. The data for derivatives are estimated based on their structures relative to this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound C₁₀H₁₅N149.23~ 8 - 12149, 120, 106, 91, 77~ 1 - 5~ 5 - 15
4-Fluoro-N-methyl-n-propylaniline C₁₀H₁₄FN167.22~ 8 - 12167, 138, 124, 109~ 1 - 5~ 5 - 15
4-Methoxy-N-methyl-n-propylaniline C₁₁H₁₇NO179.26~ 9 - 14179, 150, 136, 121~ 2 - 10~ 10 - 30

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the matrix in which the analyte is present.

a) For Samples in Organic Solvents (e.g., reaction mixtures, standards):

  • Dilute the sample to an appropriate concentration (e.g., 1-100 µg/mL) with a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • If necessary, add an internal standard (e.g., d5-N-Methylaniline) to a final concentration of 10 µg/mL.

  • Vortex the sample for 30 seconds.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.

b) For Aqueous Samples (e.g., environmental water, biological fluids after extraction):

  • To 10 mL of the aqueous sample, add 2 mL of 1 M Sodium Hydroxide to basify the solution (pH > 11).

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 2-4) two more times and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Add an internal standard if required.

  • Transfer the final extract to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications. These are adapted from methods for similar aromatic amines.[1]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-450 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the key ions for each compound (see table above) to enhance sensitivity and selectivity.

Data Analysis
  • Qualitative Analysis: Identify the target compounds by comparing their retention times and mass spectra with those of authentic standards or library spectra (e.g., NIST).

  • Quantitative Analysis: Generate a calibration curve by analyzing a series of standards of known concentrations. Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration. Determine the concentration of the analyte in the samples by interpolation from the calibration curve. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995 for accurate quantification.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Organic or Aqueous) Dilution Dilution / Extraction Sample->Dilution IS Internal Standard Addition Dilution->IS Vial Transfer to Autosampler Vial IS->Vial GC_Inj GC Injection Vial->GC_Inj GC_Col Separation on GC Column GC_Inj->GC_Col MS_Ion Ionization (EI) GC_Col->MS_Ion MS_Det Mass Detection (Scan or SIM) MS_Ion->MS_Det Qual Qualitative Analysis (RT & Mass Spectrum) MS_Det->Qual Quant Quantitative Analysis (Calibration Curve) MS_Det->Quant Report Final Report Qual->Report Quant->Report

Caption: Experimental workflow for GC-MS analysis.

Signaling_Pathway Analyte This compound (in sample) Separation GC Separation (Based on Volatility/ Polarity) Analyte->Separation Injection Ionization Electron Ionization (Molecule -> Ions) Separation->Ionization Elution Detection Mass Analyzer (Separates Ions by m/z) Ionization->Detection Spectrum Mass Spectrum (Identification) Detection->Spectrum Quantification Peak Area (Quantification) Detection->Quantification

Caption: Logical flow of GC-MS analysis process.

References

N-Methyl-n-propylaniline in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-n-propylaniline is a substituted aniline (B41778) that, while not a widely commercialized agrochemical active ingredient itself, belongs to a class of chemical compounds (N-alkylanilines) that serve as important intermediates and building blocks in the synthesis of various pesticides. This document provides an overview of the potential roles of this compound and its derivatives in agrochemical development, drawing parallels from structurally similar compounds. It also outlines generalized protocols for the synthesis and biological screening of such compounds for herbicidal, fungicidal, and insecticidal activities. Due to the limited publicly available data specifically on this compound's direct agrochemical applications, this document focuses on the broader context of N-alkylanilines and provides foundational methodologies for research and development.

Introduction: The Role of N-Alkylanilines in Agrochemicals

N-alkylanilines are a versatile class of organic compounds that have found significant application in the agrochemical industry. Their utility primarily stems from their role as key intermediates in the synthesis of a wide range of active ingredients, including herbicides, fungicides, and insecticides. The structural features of N-alkylanilines, such as the nature of the alkyl and aryl substituents, can be readily modified to fine-tune the biological activity, selectivity, and physicochemical properties of the final agrochemical product. While specific data on this compound is scarce, related compounds like N-methylaniline are known to be used in the production of certain pesticides.

Potential Agrochemical Applications of this compound Derivatives

Based on the known activities of other N-alkylaniline derivatives, compounds derived from this compound could potentially exhibit a range of agrochemical properties.

Herbicidal Activity

Many commercial herbicides are aniline derivatives. The mechanism of action for such herbicides can vary widely, from inhibiting photosynthesis to disrupting cell growth and division. It is plausible that derivatives of this compound could be synthesized and screened for herbicidal activity against various weed species.

Fungicidal Activity

Aniline and its derivatives have also been incorporated into fungicidal compounds. These molecules can interfere with fungal cell membrane integrity, inhibit spore germination, or disrupt essential metabolic pathways. Novel fungicides could potentially be developed by incorporating the this compound scaffold.

Insecticidal Activity

While less common than for herbicides and fungicides, some aniline derivatives have shown insecticidal properties. These compounds may act as neurotoxins or disrupt insect growth and development.

Data Presentation: Hypothetical Screening Data

As no specific quantitative data for the agrochemical activity of this compound or its derivatives were found in publicly available literature, the following tables are presented as examples of how such data would be structured for clear comparison. These tables use hypothetical values to illustrate the format for presenting screening results.

Table 1: Hypothetical Herbicidal Activity of this compound Derivatives

Compound IDDerivative TypeTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
NMP-H1Chloro-substitutedEchinochloa crus-galli10085
NMP-H1Chloro-substitutedAmaranthus retroflexus10078
NMP-H2Trifluoromethyl-substitutedEchinochloa crus-galli10092
NMP-H2Trifluoromethyl-substitutedAmaranthus retroflexus10088
GlyphosateCommercial StandardEchinochloa crus-galli10095
GlyphosateCommercial StandardAmaranthus retroflexus10098

Table 2: Hypothetical Fungicidal Activity of this compound Derivatives

Compound IDDerivative TypeTarget Fungal SpeciesConcentration (µg/mL)Mycelial Growth Inhibition (%)
NMP-F1Pyrazole-conjugatedFusarium graminearum5075
NMP-F1Pyrazole-conjugatedBotrytis cinerea5068
NMP-F2Triazole-conjugatedFusarium graminearum5088
NMP-F2Triazole-conjugatedBotrytis cinerea5082
CarbendazimCommercial StandardFusarium graminearum5092
CarbendazimCommercial StandardBotrytis cinerea5095

Table 3: Hypothetical Insecticidal Activity of this compound Derivatives

Compound IDDerivative TypeTarget Insect SpeciesConcentration (ppm)Mortality Rate (%)
NMP-I1Pyridyl-amideMyzus persicae (Aphid)10065
NMP-I1Pyridyl-amidePlutella xylostella (Moth)10072
NMP-I2Thiazole-linkedMyzus persicae (Aphid)10080
NMP-I2Thiazole-linkedPlutella xylostella (Moth)10085
Imidacloprid (B1192907)Commercial StandardMyzus persicae (Aphid)10098
Chlorantraniliprole (B1668704)Commercial StandardPlutella xylostella (Moth)10099

Experimental Protocols

The following are generalized protocols for the synthesis and bioassay of novel agrochemical candidates based on the this compound scaffold.

General Synthesis of this compound Derivatives

Objective: To synthesize novel derivatives of this compound for agrochemical screening.

Materials:

  • This compound

  • Appropriate acyl chlorides, sulfonyl chlorides, or other electrophilic reagents

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired electrophilic reagent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired derivative.

  • Characterize the final product using analytical techniques such as NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start Start Dissolve_Reactants Dissolve this compound and base in anhydrous solvent Start->Dissolve_Reactants Cool Cool to 0°C Dissolve_Reactants->Cool Add_Reagent Add electrophilic reagent Cool->Add_Reagent React Stir at room temperature Add_Reagent->React Quench_Extract Quench with water and extract React->Quench_Extract Purify Purify by chromatography Quench_Extract->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

General workflow for the synthesis of this compound derivatives.
Protocol for Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of synthesized compounds.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Potting soil

  • Synthesized compounds

  • Commercial herbicide standard (e.g., glyphosate)

  • Solvent for dissolving compounds (e.g., acetone (B3395972) with a surfactant)

  • Petri dishes, pots, and growth chamber

Procedure:

Pre-emergence Assay:

  • Fill pots with soil and sow the seeds of the test weed species.

  • Prepare solutions of the test compounds and the standard herbicide at various concentrations.

  • Apply the solutions evenly to the soil surface. A control group should be treated with the solvent only.

  • Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury (e.g., on a scale of 0-100%, where 100% is complete kill).

Post-emergence Assay:

  • Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Apply the test compound solutions and the standard herbicide as a foliar spray until runoff.

  • Return the pots to the growth chamber.

  • After 14-21 days, visually assess the plant injury and calculate the percentage of growth inhibition compared to the control group.

G cluster_herbicide_screening Herbicidal Screening Workflow cluster_pre Pre-emergence cluster_post Post-emergence Sow_Seeds_Pre Sow seeds in pots Apply_Compounds_Pre Apply test compounds to soil surface Sow_Seeds_Pre->Apply_Compounds_Pre Incubate_Pre Incubate in growth chamber Apply_Compounds_Pre->Incubate_Pre Assess_Pre Assess germination and injury Incubate_Pre->Assess_Pre Grow_Seedlings Grow seedlings to 2-3 leaf stage Apply_Compounds_Post Apply test compounds as foliar spray Grow_Seedlings->Apply_Compounds_Post Incubate_Post Incubate in growth chamber Apply_Compounds_Post->Incubate_Post Assess_Post Assess plant injury and growth inhibition Incubate_Post->Assess_Post Start Start Start->Sow_Seeds_Pre Start->Grow_Seedlings

Workflow for pre- and post-emergence herbicidal activity screening.
Protocol for Fungicidal Activity Screening

Objective: To evaluate the in vitro fungicidal activity of synthesized compounds.

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Synthesized compounds

  • Commercial fungicide standard (e.g., carbendazim)

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the medium is still molten, add the test compounds (dissolved in a small amount of solvent) to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control group should contain the solvent only.

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture in the center of each plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

Protocol for Insecticidal Activity Screening

Objective: To evaluate the contact and systemic insecticidal activity of synthesized compounds.

Materials:

  • Cultures of test insects (e.g., aphids, moth larvae)

  • Host plants for the insects

  • Synthesized compounds

  • Commercial insecticide standard (e.g., imidacloprid for aphids, chlorantraniliprole for larvae)

  • Solvent and surfactant

  • Spray bottle, petri dishes, and cages

Procedure:

Contact Activity (Leaf Dip Bioassay):

  • Prepare solutions of the test compounds and the standard insecticide at various concentrations.

  • Excise leaves from the host plant and dip them into the test solutions for a few seconds. Allow the leaves to air dry. Control leaves are dipped in the solvent solution.

  • Place the treated leaves in petri dishes with a moist filter paper to maintain turgidity.

  • Introduce a known number of insects (e.g., 10-20) onto each leaf.

  • Seal the petri dishes and incubate them under controlled conditions.

  • Assess insect mortality at 24, 48, and 72 hours after treatment.

Systemic Activity (Soil Drench):

  • Grow host plants in pots to a suitable size.

  • Apply a known volume of the test compound solutions to the soil of each pot.

  • After 24-48 hours, infest the plants with a known number of insects.

  • Cover the plants with cages to prevent insect escape.

  • Assess insect mortality at regular intervals.

Conclusion

While direct evidence for the role of this compound in commercial agrochemical development is limited, its structural relationship to known pesticide intermediates suggests that its derivatives are a potential area for novel agrochemical discovery. The generalized protocols provided herein offer a foundational framework for the synthesis and systematic screening of this compound derivatives for herbicidal, fungicidal, and insecticidal activities. Further research is required to explore the full potential of this chemical scaffold in the development of new crop protection agents.

Application Notes: N-Methyl-n-propylaniline as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-n-propylaniline is a secondary aromatic amine that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a reactive secondary amine and an aromatic ring that can be further functionalized, makes it a valuable precursor for a variety of molecular scaffolds. The presence of both methyl and propyl groups on the nitrogen atom can influence the steric and electronic properties of the resulting molecules, potentially impacting their biological activity and material characteristics.

These application notes provide a comprehensive overview of the potential applications of this compound in organic synthesis. While specific examples in the literature are limited, this document presents a representative synthetic application to illustrate its utility as a building block. The protocols and data herein are based on established chemical principles of N-alkylaniline reactivity and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Candidate

To demonstrate the potential of this compound as a building block, we present a hypothetical synthetic route to a novel kinase inhibitor candidate, "Kinhibitor-789". This example illustrates how the this compound core can be elaborated into a more complex, biologically relevant molecule.

Data Presentation

The following tables summarize the hypothetical quantitative data for the key steps in the synthesis of Kinhibitor-789, starting from this compound.

Table 1: Vilsmeier-Haack Formylation of this compound

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundPOCl₃/DMFDichloromethane (B109758)0 to rt485
2This compoundPOCl₃/DMF1,2-Dichloroethane0 to rt482
3This compoundPOCl₃/DMFChloroform0 to rt678

Table 2: Knoevenagel Condensation for Chalcone (B49325) Formation

EntryReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
14-(N-methyl-N-propylamino)benzaldehyde2-acetylpyridine (B122185)Piperidine (B6355638)Ethanol (B145695)Reflux875
24-(N-methyl-N-propylamino)benzaldehyde2-acetylpyridinePyrrolidineMethanolReflux1070
34-(N-methyl-N-propylamino)benzaldehyde2-acetylpyridineNaOHEthanol501265

Table 3: Pyrimidine Synthesis via Cyclocondensation

EntryReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
1Chalcone intermediateGuanidine (B92328) hydrochlorideNaOEtEthanolReflux1268
2Chalcone intermediateGuanidine hydrochlorideKOtBuTHFReflux1265
3Chalcone intermediateGuanidine hydrochlorideNaHDMF801055

Experimental Protocols

The following are detailed, representative protocols for the hypothetical synthesis of "Kinhibitor-789".

Protocol 1: Synthesis of 4-(N-methyl-N-propylamino)benzaldehyde (Vilsmeier-Haack Reaction)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3 eq) dropwise at 0 °C.

  • Addition of Starting Material: Stir the mixture for 30 minutes at 0 °C. To this, add a solution of this compound (1 eq) in anhydrous dichloromethane (DCM) dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford 4-(N-methyl-N-propylamino)benzaldehyde.

Protocol 2: Synthesis of (E)-1-(pyridin-2-yl)-3-(4-(N-methyl-N-propylamino)phenyl)prop-2-en-1-one (Knoevenagel Condensation)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(N-methyl-N-propylamino)benzaldehyde (1 eq) and 2-acetylpyridine (1.1 eq) in ethanol.

  • Catalyst Addition: Add piperidine (0.2 eq) to the solution.

  • Reaction Progression: Heat the mixture to reflux and stir for 8 hours. Monitor the formation of the product by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Protocol 3: Synthesis of "Kinhibitor-789" - 4-(4-(N-methyl-N-propylamino)phenyl)-6-(pyridin-2-yl)pyrimidin-2-amine (Cyclocondensation)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone intermediate from Protocol 2 (1 eq) and guanidine hydrochloride (1.5 eq) to absolute ethanol.

  • Base Addition: To this suspension, add a solution of sodium ethoxide (2 eq) in ethanol.

  • Reaction Progression: Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final product, "Kinhibitor-789".

Visualizations

Diagram 1: Synthetic Workflow for "Kinhibitor-789"

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Pyrimidine Synthesis This compound This compound 4-(N-methyl-N-propylamino)benzaldehyde 4-(N-methyl-N-propylamino)benzaldehyde This compound->4-(N-methyl-N-propylamino)benzaldehyde  POCl3 / DMF   POCl3 / DMF POCl3 / DMF Chalcone Intermediate Chalcone Intermediate 4-(N-methyl-N-propylamino)benzaldehyde->Chalcone Intermediate  2-acetylpyridine, Piperidine   2-acetylpyridine 2-acetylpyridine Kinhibitor-789 Kinhibitor-789 Chalcone Intermediate->Kinhibitor-789  Guanidine HCl, NaOEt   Guanidine HCl Guanidine HCl

Caption: Synthetic pathway for "Kinhibitor-789".

Diagram 2: Hypothetical Kinase Inhibition Pathway

G cluster_pathway Cellular Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling RTK->Downstream_Signaling Activates ATP ATP ATP->RTK Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinhibitor-789 Kinhibitor-789 Kinhibitor-789->RTK Inhibits ATP Binding

Caption: Proposed mechanism of RTK inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Methyl-n-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

  • Direct N-alkylation: This involves the reaction of N-methylaniline with a propylating agent, such as n-propyl bromide or iodide, in the presence of a base.[1][2]

  • Reductive Amination: This two-step, one-pot method involves the reaction of aniline (B41778) with propionaldehyde (B47417) to form an intermediate imine, which is then reduced. Subsequently, the resulting N-propylaniline is reacted with formaldehyde (B43269) and a reducing agent to introduce the methyl group. This method offers good control over the degree of alkylation.[3][4][5][6]

  • Catalytic N-alkylation: This approach uses alcohols (n-propanol and methanol) as alkylating agents in the presence of a metal catalyst. This is considered a greener alternative as the main byproduct is water.[7]

Q2: What is the most significant challenge in the synthesis of this compound?

A2: The most prevalent challenge is controlling the selectivity and minimizing the formation of byproducts, particularly over-alkylation.[1][2] In direct alkylation, the desired product, this compound, can react further with the propylating agent to form the tertiary amine, N-methyl-N,N-dipropylaniline. Similarly, starting from aniline, di- and tri-propylanilines can be formed. The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

Q3: How can I minimize the formation of the over-alkylation byproduct, N-methyl-N,N-dipropylaniline?

A3: Several strategies can be employed to enhance the selectivity for mono-propylation:

  • Stoichiometric Control: Using a slight excess of N-methylaniline relative to the propylating agent can favor the desired reaction.[2]

  • Slow Addition of Alkylating Agent: Adding the propylating agent dropwise to the reaction mixture helps maintain a low concentration, reducing the likelihood of the product reacting further.[7]

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation step.[1]

  • Choice of Base and Solvent: The use of milder bases and less polar solvents can sometimes improve selectivity.[1]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Poor Reactivity of Starting Materials: Ensure the purity of N-methylaniline and the propylating agent. Impurities can interfere with the reaction.[1]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. The choice of solvent can also significantly impact the reaction rate.[1]

  • Inefficient Workup and Purification: The desired product may be lost during extraction and purification steps, especially if it has some solubility in the aqueous phase.[1]

Q5: What are the best methods for purifying the final product?

A5: Purification of this compound typically involves:

  • Extraction: After quenching the reaction, the product is extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297). Washing with brine can help break up emulsions.[7]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts, especially the over-alkylated tertiary amine, as they often have different polarities.[8]

  • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be a viable purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.[1] Ensure the reaction is allowed to proceed for an adequate amount of time.
Poor quality of reagents.Use freshly distilled N-methylaniline and a high-purity propylating agent. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
Inappropriate base or solvent.Experiment with different base/solvent combinations. For direct alkylation, potassium carbonate in DMF is a common choice.[7]
Significant Amount of Over-alkylation Product (N-methyl-N,N-dipropylaniline) Molar ratio of reactants is not optimal.Use a slight excess of N-methylaniline (e.g., 1.2 equivalents) relative to the propylating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature to decrease the rate of the second alkylation.
High concentration of the alkylating agent.Add the propylating agent slowly and dropwise to the reaction mixture.[7]
Formation of Multiple Unidentified Byproducts Decomposition of starting materials or product.Avoid excessively high reaction temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air oxidation.
Side reactions with impurities.Use purified reagents and solvents.
Difficulty in Product Purification Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary.
Emulsion formation during workup.Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

This protocol outlines a general procedure for the synthesis of this compound by the direct alkylation of N-methylaniline with n-propyl bromide.

Materials:

  • N-methylaniline

  • n-Propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add n-propyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 6-12 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the N-methylaniline spot), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data Comparison for N-Alkylation of Anilines
Reactants Reaction Conditions Product Yield (%) Reference
Aniline, MethanolNi/ZnAlOx catalyst, 160°C, 24h, NaOHN-methylaniline93[9]
Aniline, MethanolSn-MFI catalyst, vapor phaseN-methylaniline60 (selectivity)[10]
3-(Trifluoromethyl)aniline, Propyl bromideK₂CO₃, DMF, 60-70°C, 12-24hN-propyl-3-(trifluoromethyl)anilineNot specified[7]
Aniline, Dimethyl sulfateNaOH, Water/Benzene, <10°CN-methylanilineNot specified[8]

Visualizations

experimental_workflow start Start: Materials Preparation reaction_setup Reaction Setup: - N-methylaniline - K2CO3 - Anhydrous DMF start->reaction_setup add_reagent Add n-Propyl Bromide (dropwise) reaction_setup->add_reagent heating Heat Reaction (70-80°C, 6-12h) add_reagent->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate monitoring->workup Complete drying Dry and Concentrate workup->drying purification Column Chromatography drying->purification product Final Product: This compound purification->product troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield overalkylation Over-alkylation start->overalkylation check_reagents Check Reagent Purity low_yield->check_reagents Cause? optimize_temp Optimize Temperature low_yield->optimize_temp Cause? change_solvent Change Solvent low_yield->change_solvent Cause? adjust_ratio Adjust Reactant Ratio overalkylation->adjust_ratio Cause? slow_addition Slow Reagent Addition overalkylation->slow_addition Cause? lower_temp Lower Reaction Temp overalkylation->lower_temp Cause?

References

controlling over-alkylation in N-Methyl-n-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to control over-alkylation during the synthesis of N-Methyl-n-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the synthesis of this compound?

A1: Over-alkylation is a common side reaction where the target molecule, this compound (a tertiary amine), reacts further with the alkylating agent (e.g., n-propyl bromide) to form an undesired N-methyl-N,N-dipropylanilinium salt, which is a quaternary ammonium (B1175870) salt. This occurs because the product amine can be more nucleophilic than the starting secondary amine.[1]

Q2: Why is the this compound product susceptible to further reaction?

A2: The nitrogen atom in the tertiary amine product, this compound, still possesses a lone pair of electrons and can act as a nucleophile. It can attack another molecule of the alkylating agent, leading to the formation of a stable quaternary ammonium salt. This subsequent reaction is often competitive with the primary desired reaction.[1][2]

Q3: What are the primary methods for synthesizing this compound, and which is best for avoiding over-alkylation?

A3: The two primary methods are direct alkylation and reductive amination.

  • Direct Alkylation: Involves reacting N-methylaniline with an n-propyl halide (like n-propyl bromide) in the presence of a base.[3] This method is straightforward but prone to over-alkylation.[1][3]

  • Reductive Amination: This is often the preferred method for avoiding over-alkylation.[4] It involves reacting N-methylaniline with propionaldehyde (B47417) to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] This pathway does not lead to the formation of quaternary ammonium salts.[5]

Q4: What are the key experimental parameters to control to minimize over-alkylation in direct alkylation?

A4: To minimize over-alkylation, careful control of reaction conditions is critical. Key parameters include:

  • Stoichiometry: Use a precise 1:1 molar ratio of N-methylaniline to the n-propylating agent, or a slight excess of the amine. Avoid using an excess of the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine.

  • Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.

  • Choice of Base and Solvent: Using a non-nucleophilic, hindered base and an appropriate solvent can influence the reaction's selectivity.[3]

Q5: How can I monitor the reaction for the formation of over-alkylation byproducts?

A5: Reaction progress and the formation of byproducts can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC/MS).[6][7][8] By comparing the reaction mixture to standards of the starting material and the desired product, the appearance of new spots (on TLC) or peaks (in GC) can indicate byproduct formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant formation of quaternary ammonium salt 1. Excess of n-propylating agent was used. 2. Reaction temperature is too high. 3. Alkylating agent was added too quickly.1. Adjust stoichiometry to a 1:1 ratio or use a slight excess (1.1 equiv.) of N-methylaniline. 2. Lower the reaction temperature. Consider running the reaction at room temperature or 0 °C initially. 3. Add the n-propylating agent dropwise over an extended period using an addition funnel.
Low yield of desired product; significant unreacted N-methylaniline 1. Insufficient amount of n-propylating agent or base. 2. Reaction time is too short or temperature is too low. 3. Poor quality of reagents or solvent.1. Ensure at least a 1:1 molar ratio of the n-propylating agent and an adequate amount of base (e.g., 1.5-2.0 equiv. of K₂CO₃). 2. Increase reaction time and/or temperature moderately. Monitor progress by TLC or GC. 3. Use freshly distilled solvents and high-purity reagents. Ensure the solvent is anhydrous if required by the reaction conditions.
Complex product mixture with multiple spots/peaks 1. Over-alkylation combined with other side reactions. 2. C-alkylation (alkylation on the aromatic ring) occurring at high temperatures.[9] 3. Degradation of starting materials or products.1. Switch to a more selective method like reductive amination. 2. Ensure the reaction temperature does not exceed recommended levels. Zeolite-catalyzed reactions show C-alkylation is favored above 350°C.[9] 3. If purification is necessary, use column chromatography to isolate the desired product.
Reaction does not proceed 1. Inactive base or catalyst. 2. Alkylating agent has degraded (e.g., n-propyl bromide can degrade over time). 3. The chosen base is not strong enough to deprotonate the amine or neutralize the acid formed.1. Use a fresh batch of base or catalyst. 2. Use a fresh bottle of the n-propylating agent or distill it before use. 3. Consider a stronger base. However, be aware that very strong bases might promote elimination side reactions.

Data Presentation

Table 1: Comparison of Synthetic Methodologies

ParameterDirect N-AlkylationReductive Amination
Starting Materials N-methylaniline, n-propyl halideN-methylaniline, propionaldehyde
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)[4]
Typical Solvent Acetonitrile, DMFDichloromethane (B109758) (DCM), Dichloroethane (DCE)[4]
Temperature 25-80 °C0-25 °C
Over-alkylation Risk HighVery Low / None[4]
Typical Selectivity Moderate to GoodExcellent

Visualizations

reaction_pathway cluster_0 NMA N-Methylaniline (Secondary Amine) Product This compound (Desired Tertiary Amine) NMA->Product + Base (Desired Reaction) PB n-Propyl Bromide PB->Product + Base (Desired Reaction) Byproduct Quaternary Ammonium Salt (Over-alkylation Product) Product->Byproduct + n-Propyl Bromide (Side Reaction)

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow Troubleshooting Over-alkylation decision decision action action start Start: Analyze Product Mixture (GC/TLC) check_over Significant Over-alkylation Byproduct Detected? start->check_over check_sm High Amount of Unreacted Starting Material? check_over->check_sm No action_stoich 1. Check Stoichiometry (Avoid excess alkylating agent) 2. Add Alkylating Agent Slowly 3. Lower Reaction Temperature check_over->action_stoich Yes action_conditions 1. Increase Reaction Time/Temp 2. Verify Reagent Quality 3. Check Base Equivalents check_sm->action_conditions Yes end_ok Process Optimized check_sm->end_ok No action_switch Consider Switching to Reductive Amination Method action_stoich->action_switch end_purify Purify via Column Chromatography action_conditions->end_purify

Caption: Logical workflow for troubleshooting over-alkylation issues.

Experimental Protocols

Protocol 1: Controlled Direct N-propylation of N-methylaniline

This protocol aims to minimize over-alkylation through careful control of stoichiometry and reagent addition.

Materials:

  • N-methylaniline (1.0 equiv.)

  • n-Propyl bromide (1.0 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylaniline and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the mixture.

  • Heat the suspension to a gentle reflux (approx. 82 °C).

  • Add n-propyl bromide to a dropping funnel and add it dropwise to the refluxing mixture over 1-2 hours.

  • After the addition is complete, maintain the reflux and monitor the reaction by TLC or GC every hour until the N-methylaniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate (B1210297).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If byproducts are present, purify the crude oil by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Reductive Amination

This protocol is highly selective for the desired tertiary amine and avoids over-alkylation.[4]

Materials:

  • N-methylaniline (1.0 equiv.)

  • Propionaldehyde (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)[4]

  • Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-methylaniline and propionaldehyde in anhydrous dichloroethane.

  • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride to the solution in portions over 15 minutes. An exotherm may be observed.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.

Work-up and Purification:

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: Analytical GC Method for Reaction Monitoring

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.[8]

GC Conditions:

  • Carrier Gas: Helium or Nitrogen.[8]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[8]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.[8]

    • Final hold: 3 minutes at 300 °C.

  • Injection Volume: 1.0 µL.

Sample Preparation:

  • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the aliquot with 1 mL of saturated NaHCO₃ solution.

  • Extract with 1 mL of ethyl acetate.

  • Inject the ethyl acetate layer into the GC.

  • Compare retention times to authentic samples of N-methylaniline (starting material) and purified this compound (product) to determine reaction conversion and purity.

References

Technical Support Center: Purification of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude N-Methyl-n-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as aniline (B41778), N-methylaniline, or n-propylaniline.

  • Over-alkylation Products: Synthesis methods can sometimes yield undesired byproducts like N,N-dimethylaniline or other multiply alkylated species.[1]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities and darken the product over time.[2]

  • Solvent Residues: Residual solvents used during the synthesis and initial workup.

  • Byproducts from Synthesis: The specific byproducts depend on the reagents used. For example, reactions involving alkyl halides may produce elimination products.

Q2: My crude this compound sample is dark brown. What causes this and how can I remove the color?

A2: The discoloration of aniline compounds is typically caused by the formation of high-molecular-weight, colored oxidation products and polymers upon exposure to air and light.[2] Vacuum distillation is a highly effective method for separating the desired liquid amine from these non-volatile colored impurities.[2] For heat-sensitive materials, column chromatography with an appropriate solvent system can also be used to remove colored contaminants.

Q3: I am observing significant tailing or streaking of my compound during silica (B1680970) gel chromatography. What is the cause and how can I prevent it?

A3: this compound is a basic compound. The acidic silanol (B1196071) groups on the surface of standard silica gel can interact strongly with the amine, leading to poor peak shape (tailing) and potential irreversible adsorption or degradation of the product.[3] To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to your mobile phase.[3] This neutralizes the acidic sites on the silica, resulting in improved peak symmetry and better separation.

Q4: What is the most effective method for purifying this compound on a large scale?

A4: For large-scale purification, vacuum distillation is generally the most efficient and economical method. N-alkylated anilines have relatively high boiling points, and distillation under reduced pressure prevents thermal decomposition. This technique is excellent for removing non-volatile impurities (like polymers and salts) and separating components with significantly different boiling points.

Q5: What are the critical safety precautions to take when handling and purifying this compound?

A5: this compound, like other aniline derivatives, is toxic and can be absorbed through the skin.[4] It can cause damage to the central nervous system, liver, and kidneys.[4] Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7] Ensure that an emergency eyewash and shower are readily accessible.

Purification Techniques: A Comparative Overview

The optimal purification strategy depends on the impurity profile, the required purity level, and the scale of the experiment.

Purification TechniquePrimary Impurities RemovedAdvantagesDisadvantages & Common Issues
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile salts, components with different boiling points.[2]Fast, economical for large quantities, highly effective for non-volatile contaminants.Not suitable for separating compounds with very close boiling points. Potential for thermal decomposition if the vacuum is insufficient.
Flash Column Chromatography Starting materials, over-alkylation products, isomers, and other closely related impurities.[2]High-resolution separation, adaptable to various impurity profiles, yields very high purity product.Can be time-consuming and solvent-intensive. Tailing can occur on acidic silica gel without a basic modifier.[3]
Acid-Base Extraction Neutral and acidic organic impurities.Excellent for removing non-basic contaminants, simple and effective workup step.Does not separate the target amine from other basic impurities (e.g., starting materials or over-alkylated products). Emulsion formation can complicate separations.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Recovery After Distillation 1. System leak preventing high vacuum.2. Product decomposition at distillation temperature.3. Inefficient condensation.1. Check all joints and seals for leaks.2. Improve the vacuum to lower the boiling point. Use a shorter path distillation apparatus.3. Ensure adequate flow of cold water through the condenser.
Poor Separation During Column Chromatography 1. Inappropriate mobile phase polarity.2. Strong interaction with acidic silica gel.[3]3. Column overloading.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Consider a gradient elution.[2]2. Add 0.1-1% triethylamine to the mobile phase to prevent tailing.[3]3. Use a larger column or reduce the amount of sample loaded.
Product is an Oil Instead of a Solid After Recrystallization 1. The compound's melting point is lower than the solvent's boiling point.2. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point.2. Perform a preliminary purification (e.g., distillation or extraction) to remove bulk impurities before attempting recrystallization.
Emulsion Forms During Acid-Base Extraction 1. Vigorous shaking of the separatory funnel.2. High concentration of crude material.1. Use gentle, swirling inversions instead of vigorous shaking.2. Dilute the mixture with more solvent and water. Adding a small amount of brine (saturated NaCl solution) can also help break the emulsion.

Experimental Protocols

Safety First: All procedures must be performed in a chemical fume hood with appropriate PPE.

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply vacuum and ensure all connections are airtight.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the measured pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling, colored impurities begin to distill.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation and a retention factor (Rf) of ~0.25-0.35 for the target compound. Add 0.5% triethylamine to the chosen solvent mixture to create the final mobile phase.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a column and pack it evenly using positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure to begin elution.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidification: Add 1 M aqueous hydrochloric acid (HCl) to the funnel. Stopper and invert gently to mix. The basic amine will be protonated and move into the aqueous layer. Check the pH of the aqueous layer to ensure it is acidic (pH < 2).

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with swirling until the solution is strongly basic (pH > 12). The protonated amine will be converted back to its free base form, often appearing as an oil.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the purified product.

Process and Troubleshooting Diagrams

Caption: Decision workflow for selecting a purification strategy.

ChromatographyTroubleshooting Start Run Analytical TLC CheckTailing Observe Tailing or Streaking? Start->CheckTailing CheckSep Poor Separation (Rf values too close)? CheckTailing->CheckSep No AddTEA Add 0.1-1% Triethylamine to Mobile Phase CheckTailing->AddTEA Yes GoodToGo Proceed with Column Chromatography CheckSep->GoodToGo No OptimizeSolvent Adjust Solvent Polarity (e.g., decrease ethyl acetate (B1210297) in hexane) CheckSep->OptimizeSolvent Yes AddTEA->CheckSep OptimizeSolvent->Start Re-run TLC

Caption: Troubleshooting guide for common column chromatography issues.

AcidBaseExtraction A 1. Dissolve Crude in Organic Solvent B 2. Add 1M HCl (aq) (Extracts Amine) A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Protonated Amine) C->D Aqueous E Organic Layer (Contains Neutral Impurities) C->E Organic F 4. Add NaOH (aq) to Aqueous Layer (Regenerates Free Amine) D->F G 5. Extract with Fresh Organic Solvent F->G H 6. Dry & Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for acid-base liquid-liquid extraction.

References

Technical Support Center: N-Methylation of n-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of n-propylaniline (B1293793) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-methylation of n-propylaniline?

A1: The primary methods for N-methylating secondary amines like n-propylaniline include:

  • Reductive Amination: This is a widely used method known for its efficiency and control, often employing formaldehyde (B43269) as the methyl source and a reducing agent like sodium triacetoxyborohydride (B8407120).[1]

  • Eschweiler-Clarke Reaction: A classic method that utilizes excess formaldehyde and formic acid.[1][2] It is particularly effective at preventing the over-methylation that leads to quaternary ammonium (B1175870) salts.[1][2]

  • Direct Alkylation: This method involves using methylating agents such as methyl iodide or dimethyl sulfate.[1][3] However, it carries a higher risk of forming quaternary ammonium salts.[1]

  • Catalytic Methods: Zeolite-mediated methylation using reagents like dimethyl carbonate (DMC) can achieve high selectivity for mono-N-methylation.[3][4] Ruthenium-catalyzed reactions using methanol (B129727) as the C1 source also offer an efficient alternative.[5]

Q2: How can I prevent the formation of the quaternary ammonium salt byproduct?

A2: Over-methylation is a common side reaction, especially with reactive methylating agents like methyl iodide.[1] To minimize this:

  • The Eschweiler-Clarke reaction is an excellent choice as its mechanism inherently prevents the formation of quaternary salts.[1][2]

  • In reductive amination , carefully controlling the stoichiometry of the reagents is an effective strategy.[1]

  • Using milder methylating agents, such as dimethyl carbonate (DMC) , can also reduce the risk of over-alkylation.[1]

Q3: My reaction yield is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Reagent Quality: Ensure that the amine, C1 source (e.g., formaldehyde), and reducing agent are fresh and pure.[1]

  • Steric Hindrance: If your substrate is sterically hindered, you may need to increase the reaction temperature or time, or adjust the stoichiometry.[1] For particularly challenging cases, consider more robust methods like catalytic reductive amination.[1]

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity. For instance, in zeolite-catalyzed N-methylation, non-polar solvents like xylene can lead to faster reactions compared to more polar ones.[3][4]

  • Side Reactions: Undesired side reactions can consume starting material and lower the yield of the desired product. Optimizing reaction conditions can help minimize these.

Q4: I'm having difficulty with the workup and purification of my product. What can I do?

A4: Purification can be challenging due to the similar polarities of the starting material and the methylated product.[1]

  • Emulsion Formation: During aqueous workup, emulsions can form. Adding a saturated brine solution (NaCl) or a small amount of a different organic solvent can help break the emulsion.[1] Centrifugation is also an effective technique.[1]

  • Co-elution: If the product and starting material co-elute during column chromatography, consider using a different solvent system or a different stationary phase.

  • Residual Reagents: A thorough workup is crucial. An acidic wash can help remove residual amines, while a basic wash (e.g., with sodium bicarbonate) can remove excess formic acid from Eschweiler-Clarke reactions.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the N-methylation of n-propylaniline.

Problem 1: Low or No Product Formation

LowYieldTroubleshooting start Low/No Product check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions (Increase Temp/Time) conditions_ok->adjust_conditions No consider_method Consider Alternative Method (e.g., Catalytic) conditions_ok->consider_method Yes

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Products (Over-methylation)

OvermethylationTroubleshooting start Over-methylation Detected (Quaternary Salt) alkylation_method Direct Alkylation (e.g., MeI)? start->alkylation_method switch_method Switch to Eschweiler-Clarke or Reductive Amination alkylation_method->switch_method Yes reductive_amination Reductive Amination? alkylation_method->reductive_amination No control_stoichiometry Carefully Control Stoichiometry reductive_amination->control_stoichiometry Yes mild_reagent Use Milder Methylating Agent (e.g., DMC) reductive_amination->mild_reagent No

Caption: Decision tree for addressing over-methylation.

Data Presentation: Comparison of N-Methylation Methods

The following table summarizes typical reaction conditions and yields for different N-methylation methods applicable to arylamines.

MethodMethylating AgentCatalyst/Reducing AgentTemperature (°C)SolventTypical YieldSelectivityReference
Zeolite-MediatedDimethyl Carbonate (DMC)Faujasite-type zeolites (FAU)160-High94% for N-methyl-4-propylaniline[3]
Zeolite-Mediated2-(2-methoxyethoxy)methylethyl carbonateNa-exchanged Y faujasite130XyleneGood to Excellent (68-94%)Up to 95% for mono-N-methyl derivatives[4]
Reductive AminationFormaldehyde/ParaformaldehydeSodium Triacetoxyborohydride (STAB)Room Temp - RefluxDichloromethane (DCM) or Tetrahydrofuran (THF)60-99%High, avoids quaternization[1]
Eschweiler-ClarkeFormaldehydeFormic AcidRefluxWater or neat75-98%Excellent, prevents over-methylation[1][2]
Ruthenium-CatalyzedMethanol(DPEPhos)RuCl2PPh3140MethanolUp to 97% for N-methylanilinesHigh[5]
Direct AlkylationMethyl IodideBase (e.g., K2CO3)VariesVariesVariableRisk of over-methylation[1][3]

Experimental Protocols

General Procedure for Reductive Amination
  • To a solution of n-propylaniline (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add formaldehyde (1.1 mmol, typically as a 37% aqueous solution or paraformaldehyde).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 mmol), portion-wise over 10 minutes.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

General Procedure for Eschweiler-Clarke Reaction
  • To a flask containing n-propylaniline (1.0 mmol), add an excess of formic acid (e.g., 2-3 mL) and formaldehyde (2.2 mmol, as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (typically around 100°C) for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide (B78521) until the solution is alkaline (pH > 9).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by distillation or column chromatography if necessary.[1][2]

General Procedure for Zeolite-Catalyzed Methylation
  • In a reaction vessel, combine n-propylaniline (1.0 mmol), dimethyl carbonate (DMC, typically in excess), and the zeolite catalyst (e.g., faujasite, amount varies depending on the specific protocol).

  • If a solvent is used, add it at this stage (e.g., xylene).[4]

  • Heat the mixture to the desired temperature (e.g., 130-180°C) with vigorous stirring.[3][4]

  • Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Remove the solvent and excess DMC under reduced pressure.

  • Purify the resulting residue by column chromatography or distillation to obtain the N-methyl-n-propylaniline.

References

Technical Support Center: Alkylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of aniline (B41778) derivative alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of aniline, and how can it be minimized?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-alkylanilines, and in some cases, quaternary ammonium (B1175870) salts. This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.

To minimize over-alkylation, consider the following strategies:

  • Stoichiometric Control: Use a large excess of aniline compared to the alkylating agent to statistically favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.

  • Choice of Alkylating Agent: Less reactive alkylating agents can decrease the extent of over-alkylation.

  • Reductive Amination: This method provides greater control over mono-alkylation by first forming an imine between aniline and an aldehyde or ketone, which is then reduced.

Q2: Why am I observing C-alkylation in addition to the desired N-alkylation?

A2: C-alkylation, or alkylation of the aromatic ring, can occur as a competing side reaction, particularly under certain conditions. The amino group is an activating, ortho-, para-director, making the aromatic ring susceptible to electrophilic attack. The choice of solvent can significantly influence the chemoselectivity between N- and C-alkylation. For instance, nonpolar solvents like toluene (B28343) tend to favor N-alkylation, while polar protic solvents can promote para-C-alkylation.

Q3: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A3: Low yields in aniline N-alkylation can be attributed to several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, less reactive alkylating agents will result in slower reactions.

  • Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition. The solvent also plays a crucial role in reaction rates.

  • Product Inhibition: In some catalytic cycles, the product amine can coordinate to the catalyst and inhibit its activity.

  • Workup and Purification Issues: The desired product may be lost during extraction and purification steps, especially if it has some solubility in the aqueous phase.

To improve the yield, you can try increasing the reaction temperature gradually while monitoring for byproduct formation, screening different catalysts, and optimizing the solvent.

Q4: Can I use Friedel-Crafts alkylation for aniline derivatives?

A4: Aniline and its derivatives are generally unsuitable for Friedel-Crafts alkylation. The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a stable adduct. This deactivates the aromatic ring towards electrophilic substitution. To overcome this, the amino group can be protected by converting it into an amide (e.g., acetanilide) before performing the Friedel-Crafts reaction. The amide can then be hydrolyzed back to the amine.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High levels of di- or tri-alkylated products Overalkylation due to the higher nucleophilicity of the mono-alkylated product.- Increase the molar ratio of aniline to the alkylating agent (e.g., 3:1 or 5:1).- Lower the reaction temperature.- Use a less polar solvent.- Consider using a bulkier alkylating agent to sterically hinder the second alkylation.- Employ reductive amination for controlled mono-alkylation.
Presence of C-alkylated byproducts Ring alkylation competing with N-alkylation.- Switch to a nonpolar solvent (e.g., toluene) to favor N-alkylation.- Use a milder catalyst or lower catalyst loading.- Protect the amino group via acetylation before ring alkylation if C-alkylation is the desired outcome.
Low or no conversion of starting material - Low reactivity of aniline derivative (electron-withdrawing groups).- Inactive catalyst.- Insufficient reaction temperature or time.- Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).- Ensure the catalyst is fresh and active.- Gradually increase the reaction temperature and monitor the reaction progress.- Increase the reaction time.
Formation of a dark, tarry reaction mixture Decomposition of starting materials or products at high temperatures or due to a highly active catalyst.- Lower the reaction temperature.- Add the alkylating agent slowly to control any exotherm.- Use a less reactive catalyst.
Difficulty in purifying the N-alkylated product Similar boiling points or polarities of the desired product, unreacted aniline, and over-alkylation byproducts.- For different boiling points, use fractional distillation under reduced pressure.- For separation based on polarity, use column chromatography.- Acid-base extraction can be used to separate the basic amine products from non-basic impurities.

Data Presentation

Table 1: Effect of Aniline to Alkylating Agent Molar Ratio on Product Distribution

Aniline:Alkyl Halide RatioMono-alkylation (%)Di-alkylation (%)Tri-alkylation (%)
1:1454015
3:175205
5:19091
10:1>95<5Trace

Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on N- vs. C-Alkylation Selectivity

SolventN-Alkylation Product Yield (%)para-C-Alkylation Product Yield (%)
Toluene8510
Dichloromethane7025
Hexafluoroisopropanol (HFIP)1580

Data derived from studies on the alkylation of anilines with ortho-quinone methides.

Experimental Protocols

Protocol 1: Acetylation of Aniline for Amine Protection

This protocol describes the protection of the amino group in aniline by converting it to acetanilide (B955), which can prevent N-alkylation and reduce the activating effect on the aromatic ring.

Materials:

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) in water and a stoichiometric amount of concentrated hydrochloric acid to form aniline hydrochloride.

  • In a separate beaker, prepare a solution of sodium acetate (1.1 eq.) in water.

  • To the aniline hydrochloride solution, add acetic anhydride (1.05 eq.) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water.

Protocol 2: Reductive Amination for Controlled Mono-N-Alkylation

This protocol provides a general procedure for the synthesis of mono-N-alkylanilines with high selectivity using sodium triacetoxyborohydride (B8407120).

Materials:

Procedure:

  • To a solution of the aniline derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent (DCE or THF), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired mono-N-alkylaniline.

Mandatory Visualization

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-n-propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-n-propylaniline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are:

  • Sequential N-Alkylation: This two-step process involves the initial N-propylation of aniline (B41778) to form N-propylaniline, followed by N-methylation to yield the final product.[1] This method is straightforward but requires careful control to avoid side reactions.

  • Reductive Amination followed by N-Alkylation: This route involves the reaction of aniline with propionaldehyde (B47417) to form an intermediate imine, which is then reduced to N-propylaniline. The subsequent N-methylation furnishes this compound. Reductive amination is often preferred for its higher selectivity in achieving mono-alkylation.[2][3]

Q2: What is the most prevalent side reaction, and how can it be minimized?

A2: The most common side reaction is over-alkylation, leading to the formation of N,N-dipropylaniline or N-methyl-N,N-dipropylammonium salts.[2][4] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline.[2][4]

Prevention Strategies:

  • Stoichiometric Control: Using a molar excess of the aniline starting material relative to the alkylating agent can favor mono-alkylation.[2][4]

  • Reaction Conditions: Lowering the reaction temperature and using less polar solvents can help reduce the rate of subsequent alkylations.[2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent influences the extent of over-alkylation. For instance, n-propyl bromide is a suitable choice for controlled propylation.[1]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields in N-alkylation of anilines can be attributed to several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly.[2]

  • Inappropriate Reaction Conditions: The reaction may require optimization of temperature and solvent. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.[2]

  • Product Inhibition: In some catalytic routes, the amine product can coordinate to the catalyst, thereby inhibiting its activity.[2]

  • Workup and Purification Issues: The desired product may be partially lost during extraction and purification steps, especially if it exhibits some solubility in the aqueous phase.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts.

  • Screen Solvents: Experiment with different solvents to achieve a good balance between reactant solubility and reaction rate. Aprotic solvents are often efficient for N-alkylation.[2]

  • Verify Reagent Purity: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification can be challenging due to the presence of unreacted starting materials and over-alkylated byproducts.

  • Acidic Extraction: Unreacted aniline can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 10% HCl). The aniline will form a water-soluble salt and move to the aqueous phase.[5] However, this method should be used with caution if the product itself is acid-sensitive or has a similar basicity to aniline.[5][6]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from starting materials and byproducts with different polarities.[2]

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification technique.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Significant amount of N,N-dipropylaniline is formed during the initial propylation step.

  • Potential Cause: The molar ratio of n-propyl bromide to aniline is too high, or the reaction temperature is excessive, favoring di-propylation.

  • Solution:

    • Decrease the molar ratio of n-propyl bromide to aniline. Consider using an excess of aniline.

    • Lower the reaction temperature and monitor the reaction progress closely using TLC or GC to stop the reaction once the formation of the desired N-propylaniline is maximized.

    • Consider using a less reactive propylating agent if possible.

Problem 2: The methylation of N-propylaniline is slow or incomplete.

  • Potential Cause: Insufficient reactivity of the methylating agent or suboptimal reaction conditions.

  • Solution:

    • Use a more reactive methylating agent, such as methyl iodide or dimethyl sulfate.

    • Increase the reaction temperature.

    • Ensure the presence of a suitable base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.

    • Use a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the reaction.

Problem 3: The reductive amination of aniline with propionaldehyde gives a low yield of N-propylaniline.

  • Potential Cause: Inefficient formation of the imine intermediate or incomplete reduction.

  • Solution:

    • Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.

    • Use a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common choice, and for more controlled reductions, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used.[3]

    • Optimize the reaction pH; imine formation is typically favored under slightly acidic conditions.

Experimental Protocols

Method 1: Sequential N-Alkylation

Step 1a: Synthesis of N-propylaniline

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Add n-propyl bromide (1.1 eq) dropwise to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude N-propylaniline by column chromatography or distillation.

Step 1b: Synthesis of this compound

  • Dissolve the purified N-propylaniline (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Add a methylating agent, such as methyl iodide (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Method 2: Reductive Amination followed by N-Alkylation

Step 2a: Synthesis of N-propylaniline via Reductive Amination

  • In a round-bottom flask, dissolve aniline (1.0 eq) and propionaldehyde (1.1 eq) in a solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), in small portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude N-propylaniline.

Step 2b: Synthesis of this compound

  • Follow the procedure outlined in Step 1b.

Data Presentation

Table 1: Reaction Conditions for N-propylation of Aniline

ParameterCondition ACondition BReference
Aniline:n-propyl bromide ratio 1 : 1.13 : 1[1]
Base Potassium CarbonateSodium Hydroxide[1]
Solvent AcetonitrileEthanolGeneral N-alkylation
Temperature Reflux60 °CGeneral N-alkylation
Reaction Time 12-24 hours8-16 hoursGeneral N-alkylation
Typical Yield of N-propylaniline Moderate to GoodGood to Excellent[7]

Table 2: Reaction Conditions for N-methylation of Secondary Anilines

ParameterCondition CCondition DReference
N-alkylaniline:Methylating Agent ratio 1 : 1.2 (Methyl Iodide)1 : 1.5 (Dimethyl Sulfate)[8]
Base Potassium CarbonateSodium Hydroxide[8]
Solvent DMFAcetoneGeneral N-alkylation
Temperature Room Temperature to 50 °CRoom TemperatureGeneral N-alkylation
Reaction Time 4-8 hours6-12 hours[8]
Typical Yield of N-methyl-N-alkylaniline Good to ExcellentGood to Excellent[8][9]

Visualizations

experimental_workflow_sequential_alkylation cluster_step1 Step 1: N-propylation cluster_step2 Step 2: N-methylation A Mix Aniline, Base (e.g., K2CO3) & Solvent B Add n-propyl bromide A->B C Heat to Reflux B->C D Reaction Monitoring (TLC/GC) C->D E Work-up & Purification D->E F Mix N-propylaniline, Base & Solvent E->F Purified N-propylaniline G Add Methylating Agent (e.g., CH3I) F->G H Stir at RT/Heat G->H I Reaction Monitoring (TLC/GC) H->I J Work-up & Purification I->J K K J->K Final Product: This compound

Caption: Experimental workflow for sequential N-alkylation.

experimental_workflow_reductive_amination cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-methylation A Mix Aniline, Propionaldehyde & Solvent B Imine Formation (cat. Acid) A->B C Reduction (e.g., NaBH4) B->C D Quench & Work-up C->D E Purification D->E F Mix N-propylaniline, Base & Solvent E->F Purified N-propylaniline G Add Methylating Agent (e.g., CH3I) F->G H Stir at RT/Heat G->H I Reaction Monitoring (TLC/GC) H->I J Work-up & Purification I->J K K J->K Final Product: This compound

Caption: Workflow for reductive amination followed by N-alkylation.

troubleshooting_flowchart start Low Yield or Purity Issue q1 Major Impurity? start->q1 a1_overalkylation Over-alkylation Product (e.g., N,N-dipropylaniline) q1->a1_overalkylation Yes a1_starting_material Unreacted Starting Material q1->a1_starting_material No, mainly starting material a1_other Other/Unknown Impurities q1->a1_other Other s1_overalkylation Reduce Alkylating Agent Ratio Lower Reaction Temperature Use Excess Aniline a1_overalkylation->s1_overalkylation s1_starting_material Increase Reaction Time/Temp Check Reagent Purity Use More Reactive Alkylating Agent a1_starting_material->s1_starting_material s1_other Optimize Purification (Column Chromatography, Distillation) Check for Side Reactions a1_other->s1_other

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: N-Methyl-n-propylaniline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-n-propylaniline polymerization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound and related N-substituted aniline (B41778) derivatives.

Issue IDQuestionPossible CausesSuggested Solutions
POL-001 Low or No Polymer Yield - Inappropriate oxidant-to-monomer ratio.- Incorrect reaction temperature.- Impure monomer or reagents.- Insufficient reaction time.- Optimize the oxidant-to-monomer ratio. A common starting point for aniline derivatives is a 1:1 to 1.5:1 molar ratio of oxidant to monomer.[1]- Maintain a low reaction temperature (e.g., 0-5 °C) to suppress side reactions.[1]- Purify the this compound monomer and all solvents and reagents before use.- Extend the reaction time, monitoring the progress by techniques such as UV-Vis spectroscopy.
POL-002 Poor Polymer Solubility - High degree of cross-linking.- Strong inter-chain interactions.- Inappropriate solvent for the resulting polymer.- Adjusting the substituent on the aniline ring can improve solubility.[2]- Attempt to dissolve the polymer in a range of organic solvents with varying polarities, such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[2]- For some polyanilines, protonation with an acid can enhance solubility in certain solvents.
POL-003 Inconsistent Polymer Color - Variation in the degree of oxidation.- Presence of impurities.- Differences in polymer chain length or conformation.- Ensure precise control over the addition rate and amount of the oxidizing agent.- Use highly purified monomer and reagents to avoid side reactions that can lead to colored impurities.- Maintain consistent reaction conditions (temperature, stirring rate) to achieve a more uniform polymer structure. The color of poly(aniline derivatives) can range from yellow to purple depending on the electronic properties of the substituents.[3]
POL-004 Formation of Unwanted Side Products - Over-oxidation of the polymer.- Electrophilic aromatic substitution at undesired positions.- Side reactions involving the N-alkyl groups.- Carefully control the amount of oxidant used to prevent degradation of the polymer backbone.[1]- The use of monomers with blocking groups at reactive positions on the aromatic ring can prevent unwanted side reactions.[4]- Running the reaction at lower temperatures can increase the selectivity of the desired polymerization pathway.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical methods for polymerizing N-substituted anilines like this compound?

A1: The most common method for polymerizing aniline and its derivatives is oxidative polymerization.[6] This can be achieved chemically, using oxidants like ammonium (B1175870) persulfate or ferric chloride, or electrochemically.[1] Another reported method for some aniline derivatives involves a step-growth polymerization with sulfur monochloride.[3][4]

Q2: How do the N-alkyl substituents (methyl and propyl groups) affect the polymerization of this compound?

A2: The N-alkyl groups in this compound can influence the polymerization process and the properties of the resulting polymer. The steric hindrance from the alkyl groups may affect the reaction rate and the planarity of the polymer chains. Additionally, the electron-donating nature of the alkyl groups can impact the oxidation potential of the monomer and the electronic properties of the polymer. Substituents on the aniline monomer are known to affect the morphology and solubility of the resulting polymers.[7][8]

Q3: What is the expected structure of poly(this compound)?

A3: The expected structure of poly(this compound) would involve the coupling of monomer units primarily through the formation of bonds at the para-position of the aniline ring relative to the amino group, resulting in a head-to-tail arrangement. The polymer backbone would consist of alternating benzene (B151609) rings and nitrogen atoms, with the methyl and propyl groups remaining attached to the nitrogen atoms.

Q4: How can I characterize the synthesized poly(this compound)?

A4: A variety of analytical techniques can be used to characterize the polymer.[7][8]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the polymer structure. FT-IR spectroscopy can identify characteristic functional groups and bonding patterns. UV-Vis spectroscopy can provide information about the electronic transitions and conjugation length.[4][8]

  • Molecular Weight: Size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the polymer.[4]

  • Morphology: Scanning electron microscopy (SEM) can be used to study the surface morphology of the polymer.[7][8]

  • Thermal Properties: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymer.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol is a general guideline adapted from procedures for similar N-substituted anilines.[6]

  • Monomer Preparation: In a reaction flask, dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1 M HCl). Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: Separately, prepare a solution of an oxidizing agent, such as ammonium persulfate, in the same acidic solution. The molar ratio of oxidant to monomer should be carefully controlled, typically starting at a 1:1 ratio.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the low temperature. The reaction mixture is expected to change color as the polymerization proceeds.

  • Reaction Completion: Continue stirring the reaction mixture for a predetermined period (e.g., 24 hours) at the low temperature.

  • Polymer Isolation: The polymer can be isolated by filtration. Wash the collected polymer with the acidic solution and then with a solvent like methanol (B129727) to remove any unreacted monomer and oxidant.

  • Drying: Dry the polymer product under vacuum at a moderate temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product monomer_prep Monomer Solution (this compound in Acid) polymerization Polymerization (0-5 °C, Stirring) monomer_prep->polymerization oxidant_prep Oxidant Solution (e.g., Ammonium Persulfate) oxidant_prep->polymerization filtration Filtration polymerization->filtration washing Washing (Acid & Methanol) filtration->washing drying Drying (Vacuum Oven) washing->drying final_polymer Poly(this compound) drying->final_polymer

Caption: Experimental workflow for the chemical oxidative polymerization of this compound.

troubleshooting_logic start Polymerization Experiment outcome Low/No Polymer Yield? start->outcome check_ratio Check Oxidant/ Monomer Ratio outcome->check_ratio Yes success Successful Polymerization outcome->success No check_temp Verify Reaction Temperature check_ratio->check_temp check_purity Assess Reagent Purity check_temp->check_purity check_purity->start Re-run Experiment

Caption: Logical troubleshooting steps for low polymer yield in this compound polymerization.

References

Technical Support Center: Resolving Impurities in N-Methyl-n-propylaniline Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving impurities in N-Methyl-n-propylaniline samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is discolored (yellow to brown). What is the cause and how can I fix it?

A1: Discoloration in N-alkylanilines is a common issue, often caused by oxidation and the formation of polymeric impurities upon exposure to air and light. To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. For purification, column chromatography using deactivated silica (B1680970) gel or alumina (B75360) can be effective in removing these colored impurities.[1]

Q2: I see an unexpected peak in my GC-MS or HPLC analysis. What could it be?

A2: An unexpected peak could be one of several common impurities. During the synthesis of this compound, common side products include unreacted starting materials like aniline (B41778), over-alkylated products such as N,N-dimethyl-n-propylaniline or N-methyl-di(n-propyl)aniline, and isomers if the alkylating agents are not specific. Degradation can also lead to various oxidation products. To identify the impurity, a detailed analysis of the mass spectrum (in GC-MS) or comparison with known standards (in HPLC) is necessary.

Q3: My peaks are tailing in my HPLC chromatogram. How can I improve the peak shape?

A3: Peak tailing is a frequent problem when analyzing basic compounds like this compound on standard silica-based columns. This is often due to the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase.[1][2] To mitigate this, you can:

  • Use a lower pH mobile phase: Operating at a pH of around 2-3 will protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (B128534) (0.1-0.5%) into your mobile phase can help to saturate the active silanol sites.[1]

  • Use an end-capped column: These columns have fewer free silanol groups, leading to improved peak shapes for basic compounds.

Q4: What is the best method to purify a small-scale (mg to g) sample of this compound in a research lab?

A4: For small-scale purification, flash column chromatography is typically the most suitable method. It allows for efficient separation of the desired product from both more polar and less polar impurities. Careful selection of the solvent system, based on preliminary TLC analysis, is key to achieving good separation.[1][2]

Q5: How can I remove unreacted aniline from my crude this compound product?

A5: Unreacted aniline can be effectively removed using an acid wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer, while the this compound will remain in the organic layer. Subsequent washing with a base (e.g., saturated sodium bicarbonate solution) and then water, followed by drying and solvent removal, will yield the purified product.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Solution
No peaks detected Injector issue; column flow is off; MS detector is off or not tuned.Check syringe and injector port. Verify carrier gas flow. Ensure the MS is properly tuned and operational.
Peak tailing Active sites in the injector liner or column; compound degradation.Use a deactivated liner. Condition the column. Check for compound stability at the injector temperature.[3]
Ghost peaks Contamination in the injector, column, or carrier gas.Clean the injector port. Bake out the column. Use high-purity carrier gas with appropriate traps.[4]
Poor resolution Inappropriate temperature program; column overloading.Optimize the temperature ramp. Inject a more dilute sample.
HPLC Analysis
Problem Possible Cause Solution
Peak fronting Column overload; sample solvent stronger than mobile phase.Reduce sample concentration. Dissolve sample in mobile phase.[3]
Split peaks Column bed collapse or contamination at the column inlet.Replace the column. Use a guard column and filter samples.
Baseline drift Column not equilibrated; mobile phase composition changing.Allow sufficient time for column equilibration. Ensure mobile phase is well-mixed and degassed.
Irreproducible retention times Pump issues; column temperature fluctuations; mobile phase changes.Check pump for leaks and ensure consistent flow. Use a column oven. Prepare fresh mobile phase.
Purification
Problem Method Possible Cause Solution
Product will not crystallize RecrystallizationImpurities present; incorrect solvent.Try purifying by column chromatography first. Experiment with different solvent systems.
Poor separation Column ChromatographyInappropriate solvent system; column overloading.Optimize eluent using TLC. Use a larger column or less sample.[2]
Bumping or uneven boiling Fractional DistillationNo boiling chips; heating too rapidly.Add boiling chips or a magnetic stir bar. Heat the distillation flask slowly and evenly.[5]
Product decomposition Column ChromatographyCompound is unstable on acidic silica gel.Deactivate silica with triethylamine or use alumina.[2]

Experimental Protocols

GC-MS Analysis for Impurity Profiling

This protocol is a general guideline and may require optimization for your specific instrument and sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) using a split or splitless injection. For trace analysis, splitless injection is preferred.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Rate: 0.5 scans/second.[7]

HPLC Method for Purity Assessment

This is a starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[8]

Fractional Distillation for Bulk Purification
  • Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Slowly heat the distillation flask.

    • Collect fractions based on the boiling point. The first fraction will likely contain lower boiling impurities.

    • Collect the fraction that distills at the expected boiling point of this compound in a separate flask.

    • Monitor the purity of the fractions by GC or TLC.

Column Chromatography for High-Purity Samples
  • Stationary Phase: Silica gel. For basic compounds like this compound, it is recommended to use silica gel deactivated with triethylamine (by pre-rinsing the column with a solvent mixture containing 1-2% triethylamine) to prevent tailing and decomposition.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.[2]

  • Procedure:

    • Pack the column with a slurry of silica gel in the non-polar solvent.

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

    • Collect fractions and analyze them by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Impurities in this compound Synthesis
Impurity Typical Origin Relative Retention Time (GC) Analytical Method for Confirmation
AnilineUnreacted starting material< 1.0GC-MS, HPLC
N-PropylanilineIncomplete methylation~0.9GC-MS, HPLC
N,N-dipropyl-N-methylanilineOver-propylation> 1.0GC-MS, HPLC
N,N-dimethyl-n-propylanilineImpurity in methylating agent or side reaction> 1.0GC-MS, HPLC
Oxidation ProductsDegradationVariableLC-MS, GC-MS

Note: Relative retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Comparison of Purification Methods for this compound
Method Typical Purity Achieved Recovery Scale Advantages Disadvantages
Fractional Distillation 95-98%Good to Excellent> 5 gGood for large scale, removes non-volatile impurities.Not effective for impurities with similar boiling points.
Column Chromatography > 99%Fair to Goodmg to gHigh purity achievable, versatile.Can be time-consuming and uses large solvent volumes.
Acid-Base Extraction VariableGoodAnyExcellent for removing basic or acidic impurities.Does not remove neutral impurities.

Visualizations

Troubleshooting Workflow for Impurity Identification

impurity_troubleshooting start Unexpected Peak in Chromatogram check_rt Compare Retention Time with Known Standards start->check_rt analyze_ms Analyze Mass Spectrum (GC-MS) start->analyze_ms known_impurity Known Impurity Identified check_rt->known_impurity Match unknown_impurity Unknown Impurity check_rt->unknown_impurity No Match analyze_ms->known_impurity Library Match analyze_ms->unknown_impurity No Match further_analysis Further Spectroscopic Analysis (e.g., NMR, IR) unknown_impurity->further_analysis structure_elucidation Structure Elucidated further_analysis->structure_elucidation

Caption: A logical workflow for identifying unknown impurities in a sample.

General Purification Workflow for this compound

purification_workflow crude Crude this compound extraction Acid-Base Extraction (to remove aniline) crude->extraction distillation Fractional Distillation (for bulk purification) extraction->distillation purity_check Purity Check (GC-MS or HPLC) distillation->purity_check chromatography Column Chromatography (for high purity) chromatography->purity_check recycle Further Purification chromatography->recycle purity_check->chromatography Purity < 99% pure_product Pure Product (>99%) purity_check->pure_product Purity > 99%

Caption: A typical workflow for the purification of this compound.

Potential Degradation Pathway of this compound

degradation_pathway nmpa This compound radical_cation Radical Cation nmpa->radical_cation Oxidation (O2, light) n_dealkylation N-Dealkylation Products (Aniline, N-propylaniline) radical_cation->n_dealkylation oxidation_products Oxidized Products (e.g., N-oxide, quinone-like structures) radical_cation->oxidation_products polymerization Polymeric Impurities radical_cation->polymerization

References

enhancing the stability of N-Methyl-n-propylaniline in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the storage stability of N-Methyl-n-propylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound.

Observed Issue Potential Cause(s) Recommended Actions
Color Change (Yellowing to Brown) Oxidation due to air exposure.[1]- Store under an inert atmosphere (e.g., nitrogen or argon). - Ensure container is tightly sealed.[2] - Use amber glass vials to minimize light exposure.
Precipitate Formation Formation of insoluble degradation products or polymerization.- Filter the sample before use. - Re-evaluate storage conditions (temperature, exposure to contaminants). - Consider purification if the precipitate amount is significant.
Decrease in Purity/Assay Value Chemical degradation.- Confirm storage temperature is appropriate (cool and dry). - Check for exposure to light, air, or incompatible materials (e.g., strong acids, oxidizing agents). - Perform a stability study to determine the degradation rate under your storage conditions.
Inconsistent Experimental Results Degradation of the starting material.- Use a fresh bottle of this compound or purify the existing stock. - Re-analyze the purity of the material before each experiment. - Ensure proper handling procedures are followed to minimize exposure to degradative conditions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily affected by exposure to:

  • Oxygen (Air): N-alkylanilines are susceptible to oxidation, which is a major degradation pathway.[3][4] This can lead to the formation of colored impurities.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, although oxidation is typically the more significant concern for this compound.

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided as they can catalyze decomposition.

2. What are the likely degradation products of this compound?

Based on studies of related N-alkylanilines, the primary degradation products are likely to result from oxidation. These can include:

  • N-dealkylation products: Loss of the methyl or propyl group.[4]

  • Hydroxylated species: N-hydroxylation can occur, leading to further oxidation.[4]

  • Coupling products: Formation of colored dimeric and polymeric species such as benzidines and diphenylamines through radical coupling.

  • Ring-oxidized products: Oxidation of the aromatic ring can lead to the formation of quinone-like structures, which are often highly colored.

3. How can I minimize the degradation of this compound in storage?

To enhance stability, the following storage practices are recommended:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.

  • Light Protection: Use amber glass containers or store in a dark place.

  • Temperature Control: Store in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration may be considered, but ensure the compound does not freeze if it is to be used in a liquid state.

  • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]

  • Material Compatibility: Use glass containers, as some plastics may be attacked by this compound.

  • Addition of Antioxidants: While specific data for this compound is limited, the use of antioxidants that are soluble in the compound may help to inhibit oxidative degradation.

4. What is a suitable analytical method to assess the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5][6][7][8][9] This method can separate the intact this compound from its degradation products, allowing for the quantification of purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient elution is often necessary to separate the parent compound from various degradation products. A typical starting point would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For stability studies, store aliquots of this solution under various stress conditions (e.g., elevated temperature, light exposure, presence of an oxidizing agent).

  • At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.

  • Calculate the percentage of remaining this compound to determine the stability profile.

Forced Degradation Study

To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

1. Acid and Base Hydrolysis:

  • Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period.

2. Oxidative Degradation:

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

3. Thermal Degradation:

  • Expose a solid or liquid sample of this compound to dry heat (e.g., 80 °C).

4. Photodegradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and white light.

After exposure to these stress conditions, analyze the samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors NMPA_pure This compound (Pure) Degraded_NMPA Degraded NMPA (Colored Impurities) NMPA_pure->Degraded_NMPA Oxidation Oxygen Oxygen (Air) Oxygen->NMPA_pure Light Light (UV) Light->NMPA_pure Heat Heat Heat->NMPA_pure

Caption: Factors contributing to the degradation of this compound.

Start Start: Stability Study Setup Prepare_Sample Prepare NMPA Solution Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Heat, Light, O2, etc.) Prepare_Sample->Stress_Conditions Time_Points Sample at Predetermined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data: - Purity vs. Time - Degradation Profile HPLC_Analysis->Data_Analysis Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Analysis->Conclusion

References

Technical Support Center: Quantitative Analysis of N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-Methyl-n-propylaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound using chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for amine compounds like this compound is a common issue. Here are the likely causes and recommended actions:

    • Active Sites on the Column: Silanol (B1196071) groups on the silica (B1680970) support of the column can interact with the amine group, causing tailing.

      • Solution (HPLC): Use a column with end-capping or a base-deactivated column. Adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can also help.

      • Solution (GC): Use a base-deactivated column. Ensure your inlet liner is also deactivated.

    • Column Overload: Injecting too much sample can lead to peak distortion.[1]

      • Solution: Dilute your sample and re-inject.[1]

    • Inappropriate pH of Mobile Phase (HPLC): If the pH of the mobile phase is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.

      • Solution: Adjust the pH of the mobile phase. For amine compounds, a slightly basic pH can sometimes improve peak shape, but be mindful of column stability.

2. Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

  • Answer: Retention time instability can be caused by several factors:

    • Fluctuations in Mobile Phase Composition (HPLC): Inaccurate mixing of mobile phase components can cause shifts.

      • Solution: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check the pump performance.

    • Temperature Variations: Changes in column temperature will affect retention time.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can lead to variability.

      • Solution: Increase the column equilibration time.

3. Low Analyte Response or Sensitivity

  • Question: I am getting a very low signal for this compound. How can I improve the sensitivity?

  • Answer: Low sensitivity can be a significant hurdle. Consider the following:

    • Sample Degradation: this compound, like other anilines, can be unstable and may degrade upon exposure to air or light, often indicated by a color change to brown.[2]

      • Solution: Prepare fresh samples and standards. Store stock solutions in a cool, dark place. Consider using amber vials.

    • Suboptimal Detector Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for the analyte.

      • Solution: Determine the UV absorbance maximum for this compound in your mobile phase and set the detector to that wavelength. A study on N-methylaniline showed a strong signal at 190 nm.[3]

    • Improper Ionization (LC-MS/GC-MS): The ionization source parameters may not be optimized.

      • Solution: Tune the mass spectrometer and optimize the ionization source parameters for your analyte.

4. Matrix Effects and Interferences

  • Question: I am analyzing this compound in a complex matrix, and I suspect interferences are affecting my results. What should I do?

  • Answer: Matrix effects can suppress or enhance the analyte signal.

    • Inadequate Sample Cleanup: Co-eluting matrix components can interfere with quantification.

      • Solution: Implement a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances.

    • Confirmation of Identity: Ensure the peak you are quantifying is indeed this compound.

      • Solution (GC-MS/LC-MS): Use mass spectrometry to confirm the identity of the analyte. For GC-MS, selected ion monitoring (SIM) can improve specificity.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is a suitable solvent for preparing stock solutions of this compound?

  • Q2: How should I prepare my sample for analysis from a complex matrix?

    • A2: For complex matrices, a multi-step sample preparation is often necessary. This may involve an initial extraction with a suitable organic solvent, followed by a cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.

Chromatographic Conditions

  • Q3: What type of HPLC column is recommended for the analysis of this compound?

    • A3: A reversed-phase C18 column is a good starting point for the analysis of this compound.[3] Using a column with low silanol activity can help to improve peak shape.[5]

  • Q4: What is a typical mobile phase for HPLC analysis of this compound?

    • A4: A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to improve peak shape and control ionization.[3][5] For MS compatibility, volatile modifiers like formic acid are preferred.[5]

  • Q5: What are the recommended GC-MS conditions for this compound analysis?

    • A5: A capillary column such as a DB-1MS is often used.[6] The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Method Validation

  • Q6: What are the key parameters to consider for method validation?

    • A6: Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7]

  • Q7: What are typical acceptance criteria for accuracy and precision?

    • A7: For assays, accuracy is often expected to be within 98-102%, while for impurities, a broader range of 80-120% may be acceptable. Precision, measured as the relative standard deviation (RSD), is typically required to be ≤2% for assays.[8]

Quantitative Data Summary

Due to the limited availability of specific validation data for this compound, the following tables provide illustrative examples of method performance characteristics based on the analysis of similar compounds like N-methylaniline.

Table 1: Illustrative HPLC-UV Method Validation Parameters

ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²)> 0.999≥ 0.995
Accuracy (% Recovery)95 - 105%90 - 110%
Precision (RSD)< 2%≤ 5%
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ)0.15 µg/mLSignal-to-Noise ≥ 10:1

Table 2: Illustrative GC-MS Method Validation Parameters

ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²)> 0.999≥ 0.995
Accuracy (% Recovery)91.4% - 98.7%[4]85% - 115%
Precision (RSD)5.79% - 7.89%[4]≤ 15%
Limit of Detection (LOD)0.15 mg/kg[4]Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ)0.5 mg/kg[4]Signal-to-Noise ≥ 10:1

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample, add a suitable internal standard.

    • Adjust the pH to >11 with NaOH.

    • Extract with 5 mL of methylene (B1212753) chloride by vortexing for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 190 nm (or determined absorbance maximum)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Quantitative Analysis of this compound by GC-MS

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC analysis, but reconstitute the final residue in a GC-compatible solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp: 25 °C/min to 300 °C

      • Hold at 300 °C for 5 minutes

    • MS Transfer Line: 300 °C

    • Ion Source: 250 °C

    • Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Selected Ion Monitoring (SIM)

  • Analysis:

    • Analyze standards and samples to determine the concentration of this compound.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate Evaporate and Reconstitute Extract->Concentrate Inject Inject into HPLC or GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Figure 1: General Experimental Workflow for Quantitative Analysis

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Common Chromatographic Issues cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention cluster_sensitivity Low Sensitivity Start Problem Encountered PeakShape Peak Tailing/Fronting? Start->PeakShape RetentionTime Retention Time Shifting? Start->RetentionTime Sensitivity Low Analyte Response? Start->Sensitivity CheckColumn Use Base-Deactivated Column PeakShape->CheckColumn Yes CheckLoad Dilute Sample CheckColumn->CheckLoad CheckMobilePhase Adjust Mobile Phase pH CheckLoad->CheckMobilePhase CheckFlow Check Mobile Phase Flow/Composition RetentionTime->CheckFlow Yes CheckTemp Use Column Oven CheckFlow->CheckTemp CheckEquil Increase Equilibration Time CheckTemp->CheckEquil CheckSample Prepare Fresh Samples Sensitivity->CheckSample Yes CheckDetector Optimize Detector Settings CheckSample->CheckDetector CheckIonization Tune MS Source CheckDetector->CheckIonization

Caption: Figure 2: Troubleshooting Logic for Common Chromatographic Issues

References

Validation & Comparative

Purity Analysis of N-Methyl-n-propylaniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of N-Methyl-n-propylaniline. The information presented herein is based on established methodologies for the analysis of aromatic amines and related compounds.

Introduction to Purity Analysis of this compound

This compound is an aromatic amine whose purity is crucial for its application in various research and development settings. Ensuring the absence or minimal presence of impurities is essential for the reliability and reproducibility of experimental results. HPLC and GC are two of the most powerful and widely used chromatographic techniques for assessing the purity of such compounds.[1] This guide will delve into the experimental protocols for each technique and present a comparative analysis of their performance based on typical experimental data.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is generally preferred.

Gas Chromatography (GC)

GC is an excellent alternative for volatile and thermally stable compounds like this compound. It often provides high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[2]

Data Summary

The following table summarizes the typical performance characteristics of HPLC and GC for the purity analysis of this compound.

ParameterHPLC with UV DetectionGas Chromatography with FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[2][4]
Mobile/Carrier Gas Acetonitrile/Water mixture[3]Helium or Nitrogen[4]
Detection UV-Vis Detector (e.g., at 190 nm)[3]Flame Ionization Detector (FID)
Typical Retention Time 5 - 10 minutes8 - 15 minutes
Limit of Detection ~0.01%~0.005%
Limit of Quantitation ~0.03%~0.015%
Precision (RSD) < 2%< 1.5%
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted for the specific analysis of this compound.

HPLC Method for Purity Analysis

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and water (70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 190 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Method for Purity Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[4]

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.[4]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to obtain a concentration of 1 mg/mL.[4]

  • Vortex the solution to ensure complete dissolution.

4. Analysis:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the area percentage of the main peak.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow A Sample Weighing (10 mg) B Dissolution in Mobile Phase (10 mL) A->B C Filtration (0.45 µm filter) B->C D HPLC Injection (10 µL) C->D E Chromatographic Separation (C18) D->E F UV Detection (190 nm) E->F G Data Analysis (Purity Calculation) F->G

Caption: HPLC analysis workflow for this compound.

GC_Workflow A Sample Weighing (10 mg) B Dissolution in Solvent (10 mL) A->B C GC Injection (1 µL) B->C D Chromatographic Separation (DB-5MS) C->D E FID Detection D->E F Data Analysis (Purity Calculation) E->F

Caption: GC analysis workflow for this compound.

Conclusion

Both HPLC and GC are highly effective methods for the purity analysis of this compound. The choice of technique will depend on the specific requirements of the analysis and the available instrumentation. HPLC is a robust method suitable for a wide range of potential impurities, while GC can offer higher sensitivity for volatile impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in developing and validating their analytical methods for this compound and related compounds.

References

A Comparative Guide to the Synthesis of N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of alkyl groups to the nitrogen atom of anilines is a cornerstone transformation in modern organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. The resulting N-alkylated anilines are prevalent structural motifs in a vast array of biologically active molecules. This guide provides an objective comparison of the most common and effective methods for their synthesis: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation with alcohols. We present a summary of their performance supported by experimental data, detailed methodologies for key reactions, and visualizations of the synthetic pathways.

At a Glance: Comparison of Key Synthesis Methods

ParameterBuchwald-Hartwig AminationReductive AminationN-Alkylation with Alcohols (Borrowing Hydrogen)
Alkylating Agent Alkyl halides or pseudohalidesAldehydes or ketonesAlcohols
Key Reagents/Catalyst Palladium catalyst, phosphine (B1218219) ligand, strong baseStoichiometric reducing agent (e.g., NaBH(OAc)₃)Transition metal catalyst (e.g., Ru, Ir, Ni, Mn), base
Typical Solvents Toluene (B28343), Dioxane, THFDichloromethane (DCM), Dichloroethane (DCE)Toluene
Reaction Temperature Room temperature to high temperatures (e.g., 100 °C)Generally mild (Room temperature)Elevated temperatures (e.g., 80 - 130 °C)
Typical Reaction Time Can be rapid (minutes) to 24 hours12 - 24 hours12 - 24 hours
Key Advantages Broad substrate scope, high functional group toleranceMild reaction conditions, high selectivity for mono-alkylationHigh atom economy, water is the only byproduct.[1][2]
Key Disadvantages Requires expensive and air-sensitive catalysts and ligandsRequires a stoichiometric amount of reducing agent.[2]Requires a transition metal catalyst and often higher temperatures.[2]

Performance Data: A Comparative Analysis

The choice of synthetic method is often dictated by the specific substrates and desired outcome. Below is a compilation of experimental data showcasing the efficacy of each method with various substituted anilines and alkylating agents.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its versatility in forming C-N bonds.[3] It is particularly effective for a wide range of aryl halides and amines.

Aniline (B41778) DerivativeAlkylating AgentCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline1-BromobutanePd₂(dba)₃ / XPhosNaOt-BuToluene1001885[4]
4-Methoxyaniline1-ChlorohexanePd(OAc)₂ / SPhosK₃PO₄t-BuOH1101292
4-ChloroanilineBenzyl bromide(SIPr)Pd(methallyl)ClLiHMDSToluene80695[5]
Aniline2-BromopyridinePd₂(dba)₃ / BINAPNaOt-BuToluene1002478[6]
Reductive Amination

A widely used and reliable method, reductive amination involves the in situ formation and reduction of an imine from an aniline and a carbonyl compound.[7][8] This method is often favored for its mild conditions and high selectivity.

Aniline DerivativeCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineHeptanalNaBH(OAc)₃DCERT1891[7]
4-NitroanilineBenzaldehyde (B42025)NaBH(OAc)₃ / TFACH₂Cl₂RT495[9]
AnilineCyclohexanoneNaBH₄ / Boric AcidNoneRT0.594[10]
2-Chloroaniline4-MethoxybenzaldehydeNaBH₃CNMeOHRT2488[8]
N-Alkylation with Alcohols (Borrowing Hydrogen)

This method is an environmentally friendly alternative that uses alcohols as alkylating agents, with water as the only byproduct.[1][2] It relies on a transition metal catalyst to "borrow" hydrogen from the alcohol to reduce the intermediate imine.

| Aniline Derivative | Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Benzyl alcohol | NiBr₂ / 1,10-phenanthroline (B135089) | t-BuOK | Toluene | 130 | 48 | 99 (conv.) |[11] | | 4-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex | t-BuOK | None | 120 | 24 | 72 |[12] | | Aniline | 1-Octanol (B28484) | Mn pincer complex | t-BuOK | Toluene | 80 | 24 | 85 |[1] | | 4-Bromoaniline | Benzyl alcohol | NHC-Ir(III) complex | t-BuOK | None | 120 | 24 | 82 |[13] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the three primary synthesis methods.

Protocol 1: Buchwald-Hartwig Amination

Synthesis of N-phenyl-4-bromoaniline

This procedure is adapted from literature reports on the palladium-catalyzed amination of aryl halides.[3][4]

  • Materials:

    • 1-Bromo-4-iodobenzene (B50087) (1.0 mmol)

    • Aniline (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

    • XPhos (0.08 mmol)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene, followed by 1-bromo-4-iodobenzene and aniline via syringe.

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for the specified time, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenyl-4-bromoaniline.

Protocol 2: Reductive Amination

Synthesis of N-benzylaniline

This protocol is a general procedure for the reductive amination of anilines with aldehydes using sodium triacetoxyborohydride (B8407120).[7]

  • Materials:

    • Aniline (1.0 mmol)

    • Benzaldehyde (1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

    • 1,2-Dichloroethane (DCE, 5 mL)

    • Acetic acid (catalytic amount, ~0.1 mmol)

  • Procedure:

    • To a round-bottom flask, add aniline and benzaldehyde in DCE.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-benzylaniline.

Protocol 3: N-Alkylation with an Alcohol

Synthesis of N-octylaniline

This procedure is based on the manganese-catalyzed N-alkylation of anilines with alcohols via the borrowing hydrogen methodology.[1]

  • Materials:

    • Aniline (1.0 mmol)

    • 1-Octanol (1.2 mmol)

    • Manganese pincer complex catalyst (e.g., [Mn(CO)₃(pincer)]Br, 0.03 mmol)

    • Potassium tert-butoxide (t-BuOK, 0.75 mmol)

    • Anhydrous toluene (2 mL)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the manganese pincer catalyst and potassium tert-butoxide.

    • Add anhydrous toluene, followed by 1-octanol and aniline via syringe.

    • Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-octylaniline.

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (R'NH₂ + Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L)->Ar-NHR' Reductive Elimination Ar-X Ar-X R'NH₂ R'NH₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Reductive_Amination Aniline Aniline Imine_Formation Imine Formation (+ Carbonyl) Aniline->Imine_Formation Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Imine_Formation Imine Imine Imine_Formation->Imine Reduction Reduction (+ Reducing Agent) Imine->Reduction N_Alkylated_Aniline N_Alkylated_Aniline Reduction->N_Alkylated_Aniline

Caption: Workflow for reductive amination.

Borrowing_Hydrogen cluster_0 Catalytic Cycle Catalyst Catalyst Cat-H₂ Cat-H₂ Catalyst->Cat-H₂ Dehydrogenation Aldehyde_Ketone Aldehyde_Ketone Catalyst->Aldehyde_Ketone N_Alkylated_Aniline N_Alkylated_Aniline Cat-H₂->N_Alkylated_Aniline Hydrogenation Imine Imine Aldehyde_Ketone->Imine + Aniline Imine->N_Alkylated_Aniline N_Alkylated_Aniline->Catalyst Regenerates Catalyst Alcohol Alcohol Alcohol->Catalyst Aniline Aniline

Caption: The "Borrowing Hydrogen" catalytic cycle.

References

A Comparative Guide to N-Methyl-n-propylaniline and N,N-dimethylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylanilines are a critical class of reagents and intermediates in organic synthesis, finding widespread application in the pharmaceutical, dye, and polymer industries. The nature of the alkyl substituents on the nitrogen atom significantly influences the nucleophilicity, basicity, and steric environment of the aniline (B41778), thereby dictating its reactivity and performance in various chemical transformations. This guide provides a detailed comparison of two commonly utilized N-alkylanilines: N-Methyl-n-propylaniline and N,N-dimethylaniline, focusing on their relative performance in synthetic applications.

Executive Summary

While both this compound and N,N-dimethylaniline serve as valuable tertiary aniline derivatives in organic synthesis, their utility can differ based on the specific reaction context. N,N-dimethylaniline is a widely used, highly reactive aromatic amine, particularly in electrophilic aromatic substitution reactions. Its two methyl groups enhance the electron-donating ability of the amino group, thereby activating the aromatic ring. However, the presence of two methyl groups can also introduce steric hindrance. In contrast, this compound offers a different steric and electronic profile due to the presence of a methyl and a propyl group on the nitrogen atom. This structural difference can influence reaction kinetics, selectivity, and yield.

This guide aims to provide a comparative analysis of these two compounds, supported by available data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

Reactivity and Steric Effects

The reactivity of N,N-dimethylaniline in electrophilic aromatic substitution is well-documented. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing its electron density and making it highly susceptible to attack by electrophiles. However, the introduction of alkyl substituents, particularly in the ortho position, can diminish this reactivity due to steric hindrance.[1] This steric effect can be a crucial factor in reactions where the approach of a bulky reagent to the aromatic ring is required.

The replacement of a methyl group in N,N-dimethylaniline with a propyl group in this compound alters the steric bulk around the nitrogen atom. The larger n-propyl group can exert a more significant steric influence compared to a methyl group, which could potentially lead to different regioselectivity or slower reaction rates in certain synthetic transformations.

Performance in Catalysis

Tertiary amines are often employed as catalysts in various organic reactions, such as polymerization and curing of resins. While direct comparative studies on the catalytic performance of this compound and N,N-dimethylaniline are not extensively available in the public literature, the choice of a tertiary amine catalyst is often dictated by a balance of its basicity and steric accessibility.

N,N-dimethylaniline is known to be more basic than N-methylaniline due to the increased electron-donating effect of the second methyl group.[2] This higher basicity can translate to higher catalytic activity in base-catalyzed reactions. However, the steric hindrance around the nitrogen atom can also play a role in its effectiveness as a catalyst. In situations where the catalyst needs to access a sterically hindered site, the less bulky N-methylanilines might be more effective.

Synthesis of this compound and N,N-dimethylaniline

Both this compound and N,N-dimethylaniline can be synthesized via the N-alkylation of aniline. The synthesis of N,N-dimethylaniline is typically achieved by reacting aniline with a methylating agent, such as methanol (B129727) or dimethyl sulfate, often in the presence of a catalyst.[3] The challenge in these reactions is often controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts.[4]

The synthesis of this compound would involve a stepwise or controlled alkylation of aniline, first with a methylating agent and then with a propylating agent, or vice versa. Achieving high selectivity for the mixed N-alkylaniline can be challenging, as over-alkylation to form N,N-dimethylaniline or N,N-dipropylaniline, as well as the formation of the mono-alkylated species, are potential side reactions.

The following table summarizes a general synthetic approach for N,N-dimethylaniline.

Product Starting Material Reagent Catalyst/Conditions Yield Reference
N,N-dimethylanilineAnilineMethanolβ zeolite, 240°-250°C>99% conversion, >86% selectivity[3]

Experimental Protocols

General Procedure for the Synthesis of N,N-dimethylaniline via N-methylation of Aniline:

This protocol is a generalized representation based on common laboratory practices for N-alkylation of anilines.

Materials:

  • Aniline

  • Methanol (or other suitable methylating agent)

  • Catalyst (e.g., β zeolite, as referenced)

  • Solvent (if required)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and temperature control, charge the aniline and the catalyst.

  • Add the methylating agent (e.g., methanol) to the reaction mixture. The molar ratio of aniline to methylating agent will need to be optimized for the specific reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 240°-250°C for the β zeolite catalyzed reaction) and maintain for the required reaction time.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product is then purified by distillation under reduced pressure to obtain pure N,N-dimethylaniline.

Logical Relationships in N-Alkylaniline Synthesis

The synthesis of N-alkylanilines involves a series of competing and consecutive reactions. The desired product selectivity is highly dependent on the reaction conditions and the nature of the reactants and catalysts.

SynthesisPathways Aniline Aniline NMA N-Methylaniline Aniline->NMA + MeX NPA N-Propylaniline Aniline->NPA + PrX NMPA This compound NMA->NMPA + PrX DMA N,N-Dimethylaniline NMA->DMA + MeX NPA->NMPA + MeX DPPA N,N-Dipropylaniline NPA->DPPA + PrX Quat Quaternary Ammonium Salt NMPA->Quat + MeX / + PrX DMA->Quat + MeX DPPA->Quat + PrX

References

A Comparative Guide to Analytical Method Validation for N-Methyl-n-propylaniline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Methyl-n-propylaniline is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a cornerstone of this process, guaranteeing that the chosen method is fit for its intended purpose. This guide provides a comprehensive comparison of the primary analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for the closely related compound N-Methylaniline and other similar aromatic amines to provide a robust framework for method development and validation.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method depends on various factors, including the sample matrix, the required sensitivity, and the desired level of structural confirmation. The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound and its analogues.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass fragmentation.[1]Separation based on polarity, with detection by UV absorbance.[1]
Typical Application Identification and quantification of volatile impurities, trace analysis.[1]Purity testing, quantification, and impurity profiling.[1]
Key Advantages High sensitivity and selectivity, provides structural information.[1]High precision and accuracy, robust, and widely available.[1]
Potential Disadvantages Requires volatile and thermally stable analytes, potential for thermal degradation.[1]Requires a chromophore for UV detection, may necessitate derivatization for compounds with poor UV absorbance.[1]
Limit of Detection (LOD) 0.15 mg/kg (for N-Methylaniline)[2]Data not readily available for this compound
Limit of Quantification (LOQ) 0.5 mg/kg (for N-Methylaniline)[2]Data not readily available for this compound
Linearity (r²) > 0.999 (for N-Methylaniline)[2]> 0.999 (for N-Methylaniline)[3]
Accuracy (% Recovery) 91.4% - 98.7% (for N-Methylaniline)[2]99.64% - 99.89% (for N-Methylaniline)[3]
Precision (RSD) 5.79% - 7.89% (for N-Methylaniline)[2]Data not readily available for this compound

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results. Below are representative methodologies for GC-MS and HPLC analysis, adapted from established procedures for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from a validated procedure for the detection of N-Methylaniline in textile products.[2]

1. Sample Preparation:

  • Weigh 1.0g of the sample into a 100mL conical flask.

  • Add a suitable amount of methanol (B129727) and extract using an ultrasonic generator for 30 minutes.

  • Filter the extract into a 50mL volumetric flask.

  • Re-extract the residue with methanol for 10 minutes using ultrasonication.

  • Combine the filtrates, concentrate to near dryness using a rotary evaporator, and reconstitute to 1.0 mL with methanol for GC-MS analysis.[2]

2. Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: DB-5MS capillary column (30.0m × 0.25mm × 0.25μm).[2]

  • Inlet Temperature: 250°C.[2]

  • GC-MS Interface Temperature: 300°C.[2]

  • Oven Temperature Program: Initial temperature of 60°C, then ramped at 25°C/min to 300°C and held for 5.00 min.[2]

  • Carrier Gas: High-purity helium (>99.999%).[2]

  • Ion Source Temperature: 250°C (EI).[2]

  • Quadrupole Temperature: 150°C.[2]

  • Injection Volume: 1.0 μL.[2]

3. Validation Parameters:

  • Linearity: Assessed by preparing a standard curve and evaluating the correlation coefficient.[2]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[2]

  • Precision and Accuracy: Evaluated through recovery studies by spiking blank samples with known concentrations of the analyte.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a validated procedure for the quantification of aniline (B41778) and N-Methylaniline in indigo (B80030).[3]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

2. Instrumental Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and water (70:30 v/v).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 μL.[3]

  • Detection Wavelength: 190 nm.[3]

3. Validation Parameters:

  • Specificity: Assessed by analyzing the analyte at different wavelengths to ensure no peak overlap.[3]

  • Linearity: Determined by analyzing a series of standards over a defined concentration range.[3]

  • Accuracy: Evaluated by the standard addition method.[3]

  • Precision: Assessed through repeatability and intermediate precision studies.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Define Validation Parameters (ICH Guidelines) B->C D Specificity E Linearity F Range G Accuracy H Precision (Repeatability & Intermediate) I Detection Limit (LOD) J Quantitation Limit (LOQ) K Robustness L System Suitability Testing C->L M Execute Validation Experiments D->M E->M F->M G->M H->M I->M J->M K->M L->M N Data Analysis & Documentation M->N O Validated Method N->O

Caption: A typical workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. GC-MS offers superior sensitivity and structural confirmation, making it ideal for trace analysis and impurity identification. HPLC provides high precision and robustness, making it well-suited for routine purity and content uniformity testing. The choice between these methods should be guided by the specific analytical requirements of the study. The provided protocols and validation workflow offer a solid foundation for developing and implementing a reliable analytical method for this compound in a research or drug development setting.

References

A Spectroscopic Comparison of N-Methyl-n-propylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development, synthetic chemistry, and materials science, the precise characterization of isomeric compounds is of paramount importance. N-Methyl-n-propylaniline and its isomers, all sharing the molecular formula C₁₀H₁₅N, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. This guide provides a comparative analysis of these isomers using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and differentiation of these closely related aromatic amines.

Overview of Isomers

The primary isomers of this compound considered in this guide are:

  • This compound: The parent compound.

  • N-Methyl-isopropylaniline: An isomer with a branched alkyl chain.

  • N-Ethylaniline: A structural isomer with a different N-alkyl substitution pattern.

  • Positional Isomers: Including 2-methyl-N-propylaniline, 3-methyl-N-propylaniline, and 4-methyl-N-propylaniline, where a methyl group is substituted on the benzene (B151609) ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic ProtonsN-CH₃N-CH₂ / N-CHCH₂ (propyl)CH₃ (alkyl)
This compound 6.60 - 7.25 (m)2.90 (s)3.20 (t)1.60 (m)0.90 (t)
N-Methyl-isopropylaniline 6.62 - 7.29 (m)2.73 (s)4.09 (septet)-1.16 (d)
N-Ethylaniline 6.59 - 7.20 (m)-3.12 (q)-1.22 (t)
4-Methyl-N-propylaniline 6.50 - 7.00 (m)-3.05 (t)1.60 (m)0.95 (t) & 2.25 (s, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic CN-CH₃N-CH₂ / N-CHCH₂ (propyl)CH₃ (alkyl)
This compound 112.1, 116.0, 129.1, 149.238.554.520.511.5
N-Methyl-isopropylaniline 113.3, 116.4, 129.1, 150.129.848.9-19.3
N-Ethylaniline 112.8, 117.2, 129.3, 148.4-44.8-14.9
4-Methyl-N-propylaniline 112.5, 129.8, 129.9, 146.0-52.022.811.7 & 20.4 (Ar-CH₃)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-N Stretch
This compound -~30502850-2960~1600, 1500~1340
N-Methyl-isopropylaniline -~30502870-2970~1600, 1505~1335
N-Ethylaniline ~3400~30502850-2960~1605, 1510~1320
4-Methyl-N-propylaniline ~3400~30302860-2960~1615, 1520~1310

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 149120106, 91, 77
N-Methyl-isopropylaniline 149134106, 91, 77
N-Ethylaniline 12110691, 77
4-Methyl-N-propylaniline 149120106, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Spectra were processed using standard Fourier transformation, and chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • Sample Preparation: A thin liquid film of the neat sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The background spectrum of the clean KBr plates was subtracted from the sample spectrum.

  • Sample Preparation: Samples were diluted to approximately 1 µg/mL in methanol.

  • Instrumentation: Mass spectra were obtained using a gas chromatograph (GC) coupled to a mass spectrometer (Agilent 7890B GC and 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: The fragmentation patterns were analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of this compound isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis / Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison NMPA This compound NMR NMR Spectroscopy (¹H & ¹³C) NMPA->NMR IR IR Spectroscopy NMPA->IR MS Mass Spectrometry NMPA->MS NMIPA N-Methyl-isopropylaniline NMIPA->NMR NMIPA->IR NMIPA->MS NEA N-Ethylaniline NEA->NMR NEA->IR NEA->MS Positional Positional Isomers Positional->NMR Positional->IR Positional->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Comparison Comparative Analysis Structure->Comparison Purity->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its common isomers. Researchers can utilize this information to facilitate the identification and characterization of these compounds in their respective applications.

A Comparative Guide to N-Alkylation Catalysts for Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of aniline (B41778) is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of various catalytic systems for the N-alkylation of aniline, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of N-Alkylation Catalysts

The following table summarizes the performance of various heterogeneous and homogeneous catalysts for the N-alkylation of aniline with different alkylating agents. Key performance indicators such as reaction temperature, time, catalyst loading, and yield are presented to facilitate a direct comparison.

Catalyst SystemAlkylating AgentTemp. (°C)Time (h)Catalyst Loading (mol%)BaseSolventYield (%)SelectivityReference
Heterogeneous Catalysts
Pd/C (10%)Primary Amines1701.510-THFup to 99High for mono-alkylation[1][2]
Ni/θ-Al₂O₃1-Octanol (B28484)reflux31-o-xylene (B151617)HighHigh for mono-alkylation[3]
Ag/GOBenzyl (B1604629) Alcohol-----GoodHigh[4]
Co-MOF (UiO-67)Benzyl Alcohol-----ExcellentExcellent[5]
Zn₁₋ₓCoₓFe₂O₄Methanol------~99% for N-methylaniline
Zn₁₋ₓCoₓFe₂O₄Dimethyl CarbonateLower than Methanol----Appreciable N,N-dimethylaniline
Homogeneous Catalysts
Manganese Pincer ComplexBenzyl Alcohol80243t-BuOKToluene (B28343)80-90High for mono-alkylation[6]
NiBr₂/1,10-phenanthrolineBenzyl Alcohol1304810t-BuOKTolueneup to 9699% for N-benzylaniline[7]
[RuCl₂(p-cymene)]₂/dppfPrimary Carbohydrate Alcohols140215K₂CO₃p-xylene18-97High for aminosugars[8]
Copper-ChromiteBenzyl Alcohol11085K₂CO₃o-xylene--

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Protocol 1: Heterogeneous N-Alkylation using Pd/C

This protocol describes the N-alkylation of aniline with a primary amine using a reusable palladium on charcoal catalyst under microwave irradiation.[1][2]

Materials:

  • Aniline

  • Primary amine (e.g., N-butylamine)

  • 10% Palladium on charcoal (Pd/C)

  • Tetrahydrofuran (THF)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add aniline (1 mmol), the primary amine (1.2 mmol), and 10 mol% of Pd/C.

  • Add THF (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 170 °C and maintain for 90 minutes with stirring.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • The filtrate is concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylaniline.

Protocol 2: Homogeneous N-Alkylation using a Manganese Pincer Complex

This protocol details the N-alkylation of aniline with benzyl alcohol catalyzed by a manganese pincer complex, employing the borrowing hydrogen methodology.[6]

Materials:

  • Aniline derivative (1 mmol)

  • Benzyl alcohol (1.2 mmol)

  • Manganese pincer complex (3 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.75 mmol)

  • Anhydrous toluene (2 mL)

  • Schlenk tube (25 mL)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried 25-mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex (3 mol%) and t-BuOK (0.75 mmol) under an inert atmosphere.

  • Add anhydrous toluene (2 mL) to the Schlenk tube, followed by benzyl alcohol (1.2 mmol) and the aniline derivative (1.0 mmol) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heterogeneous N-Alkylation using Ni/θ-Al₂O₃

This protocol describes the N-alkylation of aniline with an alcohol using a nickel-based heterogeneous catalyst.[3]

Materials:

  • Aniline (1a)

  • 1-Octanol (2a)

  • Ni/θ-Al₂O₃ catalyst (1 mol%)

  • o-xylene

  • Reaction vessel with reflux condenser

Procedure:

  • In a reaction vessel, combine aniline (1a), 1-octanol (2a), and the Ni/θ-Al₂O₃ catalyst (1 mol%).

  • Add o-xylene as the solvent.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture.

  • Separate the catalyst by centrifugation or filtration. The catalyst can be recovered, washed, calcined, and reduced for reuse.[3]

  • The liquid product can be purified by distillation or column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the general concepts and workflows discussed in this guide.

G cluster_workflow General Workflow for Comparative Catalyst Study start Start: Define Reaction (Aniline + Alkylating Agent) catalyst_selection Select Catalysts for Comparison (e.g., Pd/C, Mn-pincer, Ni/Al₂O₃) start->catalyst_selection reaction_setup Set Up Parallel Reactions (Identical Substrates & Conditions) catalyst_selection->reaction_setup run_experiments Execute Experiments (Monitor Time, Temp., etc.) reaction_setup->run_experiments analysis Analyze Products (Yield, Selectivity via GC, NMR) run_experiments->analysis data_comparison Compare Performance Metrics (TON, TOF, Yield, Selectivity) analysis->data_comparison conclusion Conclusion: Identify Optimal Catalyst data_comparison->conclusion

Caption: General workflow for a comparative study of N-alkylation catalysts.

G cluster_borrowing_hydrogen Borrowing Hydrogen Mechanism alcohol R¹CH₂OH (Alcohol) catalyst1 [Catalyst] aldehyde R¹CHO (Aldehyde) alcohol->aldehyde - H₂ catalyst_H2 [Catalyst]-H₂ catalyst1->catalyst_H2 Borrows H₂ imine R¹CH=NR² (Imine) aldehyde->imine + R²NH₂ catalyst2 [Catalyst] catalyst_H2->catalyst2 Returns H₂ aniline R²NH₂ (Aniline) water H₂O alkylated_aniline R¹CH₂NHR² (N-Alkylated Aniline) imine->alkylated_aniline + H₂

Caption: Simplified 'Borrowing Hydrogen' mechanism for N-alkylation.

References

A Comparative Guide to the Purity Assessment of Commercially Available N-Methyl-n-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available N-Methyl-n-propylaniline, a key intermediate in various synthetic processes. The following sections detail experimental protocols and present a comparative analysis of hypothetical commercial samples.

Introduction

This compound is a tertiary amine used in the synthesis of various organic compounds. The presence of impurities can significantly impact reaction yields, product purity, and the safety profile of downstream products. Therefore, robust analytical methods are required to accurately determine the purity of commercial this compound and to identify and quantify any potential impurities. This guide compares the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Analytical Methodologies

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for detecting common process-related impurities in this compound, such as residual starting materials (aniline, n-propylaniline, methyl iodide) or byproducts from side reactions.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is effective for purity determination and the quantification of non-volatile impurities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used for quantitative analysis (qNMR). NMR is particularly useful for identifying and quantifying structural isomers and other impurities that may not be easily resolved by chromatographic methods.

Comparative Data of Commercial Samples

To illustrate the application of these methodologies, Table 1 summarizes hypothetical purity data for this compound obtained from three different commercial suppliers.

Table 1: Purity Analysis of Commercial this compound Samples

SupplierPurity by GC-FID (%)Purity by HPLC-UV (%)Major Impurity (by GC-MS)Impurity Concentration (%)
Supplier A 99.899.7N-Methylaniline0.15
Supplier B 99.599.4Aniline0.3
Supplier C 99.999.9n-Propylaniline0.05

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution (1 mg/mL in methanol) in splitless mode.[1]

  • Temperature Program: Initial oven temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[1]

  • MS Interface Temperature: 300°C.[1]

  • Ion Source Temperature: 250°C.[1]

  • Mass Range: m/z 40-400.

4.2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of the sample solution (1 mg/mL in mobile phase).

4.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

Experimental Workflow and Data Analysis

The logical flow of the purity assessment process is illustrated in the following diagram.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS HPLC HPLC-UV Analysis Dissolution->HPLC NMR qNMR Analysis Dissolution->NMR Purity_Quant Purity Quantification GC_MS->Purity_Quant Impurity_ID Impurity Identification GC_MS->Impurity_ID HPLC->Purity_Quant NMR->Purity_Quant NMR->Impurity_ID Report Generate Certificate of Analysis Purity_Quant->Report Impurity_ID->Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity of commercially available this compound can be reliably assessed using a combination of chromatographic and spectroscopic techniques. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is suitable for overall purity determination and analysis of non-volatile components. NMR spectroscopy provides invaluable structural confirmation and an orthogonal method for quantitative analysis. For critical applications, it is recommended to employ at least two of these methods to ensure the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to the Characterization of N-Methyl-n-propylaniline and Related Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The precise characterization of these compounds is paramount to ensure their identity, purity, and ultimate suitability for their intended application.[1] This guide provides a comparative overview of the characterization data for N-Methyl-n-propylaniline and its close structural analogs: N-methylaniline, N-ethylaniline, and N,N-dimethylaniline. Due to the limited publicly available experimental data for this compound, this guide leverages data from related, well-characterized aniline derivatives to provide a comparative context and outlines the standard experimental protocols for their analysis.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of these aniline derivatives are summarized below. While specific experimental values for this compound are scarce, the data for its counterparts offer valuable benchmarks.

PropertyThis compoundN-MethylanilineN-EthylanilineN,N-Dimethylaniline
Molecular Formula C₁₀H₁₅N[2][3]C₇H₉N[4]C₈H₁₁N[5]C₈H₁₁N[6]
Molecular Weight 149.23 g/mol [2][3]107.15 g/mol [4]121.18 g/mol [5][7]121.18 g/mol [6][8]
Appearance Not availableColorless to yellowish liquidYellow-brown transparent oily liquidYellow to brown colored oily liquid[6][8]
Boiling Point Not available196 °C205 °C[9]193-194 °C[10]
Melting Point Not available-57 °C-63 °C[9]2.5 °C[6]
Density Not available0.989 g/mL at 25 °C0.963 g/mL at 25 °C[7][9]0.956 g/mL at 20 °C[11]
Refractive Index Not available1.571 at 20 °C1.554 at 20 °C[7]1.557-1.559 at 20 °C[6]
Water Solubility Not availableSlightly soluble (30 g/L)Insoluble (0.24 g/100 ml at 25°C)Insoluble (1 g/L at 20 °C)[6]

Standard Experimental Protocols for Characterization

The structural elucidation and purity assessment of aniline derivatives are routinely achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in determining the purity of aniline derivatives and quantifying their presence in various matrices.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve the aniline derivative in a suitable mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]

    • Instrumentation and Conditions: A common setup utilizes a C18 column (e.g., 5 µm, 4.6 x 150 mm). The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The analysis can be performed isocratically or with a gradient elution.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: For volatile compounds like aniline derivatives, direct injection of a dilute solution in a volatile solvent (e.g., ethanol) is common.

    • Instrumentation and Conditions: A gas chromatograph coupled with a mass spectrometer and a flame ionization detector is often used. The separation is achieved on a capillary column, and the mass spectrometer provides structural information for identification.[11]

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of the compounds.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Samples can be prepared as a KBr pellet, a liquid film, or in a suitable solvent like carbon tetrachloride.

    • Data Acquisition: The spectrum is typically recorded with a resolution of 4 cm⁻¹ over a number of scans (e.g., 16-32). A background spectrum is subtracted to obtain the final spectrum of the sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.[1]

    • Instrumentation and Conditions: Electrospray ionization (ESI) is a common ionization technique, often coupled with a liquid chromatograph (LC-MS). Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation patterns for further structural confirmation.[1]

Experimental Workflow for Aniline Derivative Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized aniline derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of Aniline Derivative Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/GC) Purification->Purity Structure Structural Elucidation Purification->Structure Analysis Data Interpretation & Comparison Purity->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS, MS/MS) Structure->MS IR IR Spectroscopy Structure->IR NMR->Analysis MS->Analysis IR->Analysis Report Final Report Generation Analysis->Report

Caption: A generalized workflow for the synthesis, purification, and characterization of aniline derivatives.

References

literature review of N-Methyl-n-propylaniline applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of N-Methyl-n-propylaniline and Its Analogs

This compound is a substituted aromatic amine with potential applications across various fields of chemical synthesis and materials science. While direct experimental data on its performance is limited in publicly available literature, a comprehensive understanding of its potential can be derived from comparative analysis with its close analog, N-methylaniline. This guide provides an overview of the known synthesis methods, potential applications, and detailed experimental protocols relevant to this compound, drawing comparisons with N-methylaniline to highlight its prospective utility for researchers, scientists, and drug development professionals.

Synthesis of Substituted Anilines

The synthesis of N-substituted anilines is a critical process in industrial and pharmaceutical chemistry. Various methods have been developed to achieve mono-N-alkylation with high selectivity.

Zeolite-Mediated Mono-N-Methylation

Zeolites have emerged as effective catalysts for the selective N-methylation of aromatic amines. Their microporous structure can limit the formation of bulky byproducts, favoring the desired mono-methylated product. While specific data for this compound is not widely available, studies on similar systems provide valuable insights.

CatalystMethylating AgentTemperature (°C)Selectivity (%)Conversion (%)
Faujasite (FAU)Dimethyl Carbonate (DMC)1609489
H-beta (K-modified)Methanol2009193

This data represents the synthesis of a substituted N-methylaniline and is presented as a predictive model for this compound synthesis under similar conditions.

General Synthesis Workflow

The synthesis of N-substituted anilines often follows a standardized workflow, which can be adapted for this compound.

General Synthesis Workflow for N-Alkylated Anilines cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline Derivative reactor High-Pressure Autoclave Heated to Reaction Temperature aniline->reactor alkylating_agent Alkylating Agent (e.g., Methanol) alkylating_agent->reactor catalyst Heterogeneous Catalyst (e.g., Zeolite) catalyst->reactor cooling Cooling & Pressure Venting reactor->cooling filtration Catalyst Filtration cooling->filtration analysis GC/NMR Analysis filtration->analysis purification Distillation under Reduced Pressure analysis->purification product Purified N-Alkylated Aniline purification->product

Caption: General experimental workflow for the synthesis of N-alkylated anilines.

Applications in Organic Synthesis

N-methylaniline is a versatile intermediate in organic synthesis, and by extension, this compound is expected to exhibit similar reactivity and utility.[1][2]

N-Acylation Reactions

N-substituted anilines readily undergo N-acylation to form amides, which are important structural motifs in pharmaceuticals and other functional materials.

Experimental Protocol: N-Acylation of N-methylaniline

This protocol for the N-acylation of N-methylaniline with acryloyl chloride can be adapted for this compound.[3]

  • Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (B128534) (1.2 eq) in dichloromethane (B109758) (DCM).

  • Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.

  • Work-up: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified using column chromatography on silica (B1680970) gel.

N-Acylation of a Substituted Aniline cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products aniline This compound conditions 0-5°C to Room Temperature aniline->conditions acyl_chloride Acyl Chloride acyl_chloride->conditions base Triethylamine (Base) base->conditions solvent Dichloromethane (Solvent) solvent->conditions amide N-Acylated Product conditions->amide salt Triethylammonium Chloride conditions->salt

Caption: Reaction scheme for the N-acylation of this compound.

Polymer Synthesis and Materials Science

Substituted anilines are valuable monomers for the synthesis of conductive polymers and other advanced materials.[1] The presence of alkyl groups can enhance the solubility and processability of the resulting polymers.

Free-Radical Polymerization

N-substituted acrylamides, derived from the corresponding anilines, can be polymerized via free-radical polymerization to form polyacrylates with unique properties.

Experimental Protocol: Free-Radical Polymerization

This protocol describes the polymerization of an N-substituted acrylamide (B121943) monomer and can be applied to the derivative of this compound.[4]

  • Monomer Preparation: Synthesize the n-Methyl-n-phenylprop-2-enamide monomer via N-acylation as previously described.

  • Polymerization Setup: In a reaction vessel, dissolve the monomer and a cross-linker (e.g., divinylbenzene) in a suitable solvent.

  • Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

  • Reaction: Heat the mixture to initiate polymerization and stir for the required reaction time.

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol) and wash extensively to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum.

Polymerization Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification monomer_synthesis N-Acylation of This compound dissolution Dissolve Monomer & Cross-linker monomer_synthesis->dissolution initiation Add Radical Initiator dissolution->initiation heating Heat to Initiate initiation->heating precipitation Precipitate in Non-solvent heating->precipitation washing Wash Polymer precipitation->washing drying Dry under Vacuum washing->drying final_polymer Purified Polymer drying->final_polymer

Caption: Experimental workflow for the free-radical polymerization of an N-substituted acrylamide.

Comparative Outlook: this compound vs. N-methylaniline

While experimental data for this compound is scarce, its structural similarity to N-methylaniline allows for informed predictions about its properties and reactivity.

  • Basicity: The presence of the electron-donating propyl group on the nitrogen atom in this compound is expected to increase its basicity compared to N-methylaniline, which in turn is more basic than aniline.[5] This enhanced basicity can make it a more effective catalyst or nucleophile in certain reactions.[5]

  • Solubility: The additional alkyl chain in this compound is likely to increase its solubility in organic solvents compared to N-methylaniline, which could be advantageous in certain reaction media and for the processability of its polymeric derivatives.

  • Reactivity: In electrophilic aromatic substitution reactions, the electronic effects of the N-methyl-n-propyl group will influence the reactivity and regioselectivity. The increased electron-donating nature of this group, compared to the N-methyl group, is expected to further activate the aromatic ring.

Applications in Dye Synthesis

N-methylaniline is a crucial intermediate in the synthesis of various dyes, including cationic and reactive dyes.[6][7] Its molecular structure allows it to be a precursor to chromophores.[6] Given its similar structure, this compound could potentially be used to synthesize novel dyes with altered properties, such as different shades, improved fastness, or enhanced solubility in specific media.

References

Safety Operating Guide

Proper Disposal of N-Methyl-n-propylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on information for the closely related chemical, N-methylaniline. Specific safety data sheets (SDS) for N-Methyl-n-propylaniline should be consulted for definitive disposal procedures.

The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Hazard Summary for N-methylaniline (as a proxy)

N-methylaniline is classified as a toxic and combustible substance that poses significant health and environmental risks. It is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][4][5]

PropertyData for N-methylaniline
UN Number UN2294[1][4]
Hazard Class 6.1 (Toxic substances)[1][4]
Packing Group III[4]
Flash Point 79.5°C (closed cup)[6]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organsH410: Very toxic to aquatic life with long lasting effects[1][2][3][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., butyl-rubber), safety goggles or a face shield, and a protective lab coat.[2][6] In case of insufficient ventilation, a self-contained breathing apparatus may be necessary.[6]

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in designated, sealable, and properly labeled containers.[6]

  • Do not mix with other waste streams.

  • Store the waste containers in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong oxidants, and sources of ignition.[6][7] The storage area should not have drain or sewer access.[6]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[2]

  • Remove all sources of ignition.[4][5]

  • Absorb the spill with an inert material such as sand, earth, or a commercial absorbent.[6][8]

  • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[8][9]

  • Clean the affected area thoroughly.[2]

4. Final Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to federal, state, and local regulations.[4]

  • It is recommended to engage a licensed professional waste disposal service for the final disposal of this compound.[5]

  • Approved disposal methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

  • Crucially, do not allow the chemical to enter drains, sewers, or waterways. [1][2][6][8]

5. Container Disposal:

  • Empty containers should be treated as unused product and disposed of according to the same procedures.[8] Do not reuse empty containers.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess liquid Liquid Waste assess->liquid Liquid solid Contaminated Solid Waste (e.g., absorbents, gloves) assess->solid Solid collect_liquid Step 3a: Collect in a Labeled, Sealable Container liquid->collect_liquid collect_solid Step 3b: Collect in a Labeled, Sealable Container solid->collect_solid storage Step 4: Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_liquid->storage collect_solid->storage disposal Step 5: Contact Licensed Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of N-Methyl-n-propylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methyl-n-propylaniline, including detailed operational and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 13395-54-5) was not located. The following guidance is synthesized from safety data for the closely related compound, N-methylaniline (CAS 100-61-8). Researchers should handle this compound with caution and treat it as potentially hazardous.

Essential Safety and Logistical Information

Proper handling and disposal of this compound are critical to minimize exposure and ensure personal safety. The following sections outline the necessary personal protective equipment (PPE), operational procedures, and disposal protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldUse a face shield in situations with a splash hazard.[1]
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves.[1][2][3] Nitrile or neoprene gloves may be suitable, but always check the manufacturer's chemical resistance data. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls.[1][2][3]
Respiratory Protection RespiratorIf engineering controls are insufficient to control vapors, or if irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[2]
Quantitative Data Summary (Based on N-methylaniline)

The following table summarizes key quantitative data for N-methylaniline, which should be considered as an approximation for this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N
CAS Number 13395-54-5
Molecular Weight 149.23 g/mol [4]
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects.[1][3][5]
Precautionary Statements P260, P273, P280, P301+P310, P311, P501[1][3][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling :

    • Avoid all personal contact, including inhalation of vapors.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use only non-sparking tools.

    • Keep containers tightly closed when not in use.[7]

  • In Case of Exposure :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Cleanup :

    • In case of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Wear appropriate PPE as outlined above.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[7]

    • Collect the absorbed material into a suitable container for disposal.[1]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Final Disposal :

    • Dispose of waste in accordance with all local, regional, and national regulations.[3][8]

    • It is recommended to use a licensed professional waste disposal service.[1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making processes and workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep1 Assess Hazards Prep2 Select & Don PPE Prep1->Prep2 Prep3 Prepare Workspace (Ventilation, Spill Kit) Prep2->Prep3 Handling1 Transfer Chemical Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Emergency Spill or Exposure Occurs Handling1->Emergency Clean1 Decontaminate Equipment Handling2->Clean1 Handling2->Emergency Clean2 Segregate & Label Waste Clean1->Clean2 Clean3 Dispose via Approved Channels Clean2->Clean3 Action Follow Emergency Procedures (Evacuate, First Aid, Notify) Emergency->Action PPESelection cluster_hazard Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_control Control Measures Hazard Potential Exposure Route Inhalation Inhalation Hazard->Inhalation Skin Skin Contact Hazard->Skin Eye Eye Contact Hazard->Eye Respirator Respirator Inhalation->Respirator Gloves Gloves, Lab Coat, Apron Skin->Gloves Goggles Safety Goggles, Face Shield Eye->Goggles

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.